Abemaciclib targets the cyclin D-CDK4/6-INK4-retinoblastoma (Rb) pathway, a key regulator of the cell cycle G1 to S phase transition [1] [2]. For a visual summary of this core mechanism, see the diagram below:
This compound inhibits CDK4/6, blocking Rb phosphorylation and cell cycle progression.
This specific mechanism results in potent and selective inhibition, with this compound showing greater potency against CDK4/cyclin D1 than CDK6/cyclin D1 complexes [3] [2]. Its therapeutic effect is highly dependent on intact Rb protein functionality [3].
This compound's distinct pharmacological characteristics are summarized in the table below, which includes comparative data for other approved CDK4/6 inhibitors.
Table 1: Comparative Profile of Approved CDK4/6 Inhibitors [3] [2]
| Parameter | This compound | Palbociclib | Ribociclib |
|---|---|---|---|
| IC₅₀ (CDK4/Cyclin D1) | 2 nM | 11 nM | 10 nM |
| IC₅₀ (CDK6/Cyclin D2) | ~10 nM | 15 nM | 39 nM |
| Primary Toxicity | Diarrhea, GI distress | Neutropenia | Neutropenia |
| Dosing Schedule | Continuous (Twice Daily) | 21 days on/7 days off | 21 days on/7 days off |
| Blood-Brain Barrier Penetration | Moderate (Kp,uu ~0.03) [3] | Low (Kp,uu ~0.01) [3] | Moderate (Kp,uu ~0.12) [3] |
This compound's continuous dosing schedule is enabled by a more manageable hematological toxicity profile, though it carries a higher incidence of gastrointestinal effects [3]. It also demonstrates modest activity against other kinases like CDK9 [3] [2], which may contribute to its distinct efficacy and toxicity profile.
Beyond direct cell cycle arrest, research reveals that this compound enhances anti-tumor immunity [4] [2]. The diagram below illustrates these immunomodulatory effects:
This compound enhances anti-tumor immunity through senescence and immune pathway modulation.
These immunomodulatory effects can create a more favorable tumor microenvironment and provide a rationale for combining this compound with immune checkpoint inhibitors [4].
Key experimental approaches for studying this compound's mechanism of action include:
The diagram below outlines the primary metabolic pathway of abemaciclib.
This compound is metabolized by CYP3A4 into active species M2, M20, and M18 [1] [2].
The following tables summarize the quantitative effects of various CYP3A4 modulators on the systemic exposure (AUC) of this compound and its potency-adjusted unbound active species, as predicted and confirmed by PBPK models and clinical studies [1] [2].
Table 1: Effect of CYP3A4 Inhibitors on this compound Exposure
| Inhibitor (Strength) | Example Drugs | Predicted/Observed Change in AUC (Potency-Adjusted Unbound Active Species) |
|---|---|---|
| Strong | Clarithromycin (observed) | 2.5-fold increase [1] [2] |
| Itraconazole (predicted) | 3.78-fold increase [1] [2] | |
| Ketoconazole (predicted) | 7.15-fold increase [1] [2] | |
| Moderate | Verapamil (predicted) | 1.62-fold increase [1] [2] |
| Diltiazem (predicted) | 2.37-fold increase [1] [2] |
Table 2: Effect of CYP3A4 Inducers on this compound Exposure
| Inducer (Strength) | Example Drugs | Predicted/Observed Change in AUC (Potency-Adjusted Unbound Active Species) |
|---|---|---|
| Strong | Rifampin (observed) | 77% decrease [1] [2] |
| Moderate/Weak | Efavirenz (predicted) | 52% decrease [1] [2] |
| Bosentan (predicted) | 42% decrease [1] [2] | |
| Modafinil (predicted) | 29% decrease [1] [2] |
The data above is derived from specific experimental models. Here are the methodologies for two key in vitro approaches cited in the research.
1. In Vitro Metabolic Stability and Inhibition Screening [3]
2. Enzyme Kinetic Analysis with Recombinant CYP3A4 Variants [3] [4]
This compound (commercially known as Verzenio) is an orally-administered, selective ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has transformed treatment paradigms for hormone receptor-positive (HR+) breast cancer and shows promise for other malignancies. As a targeted therapeutic, this compound specifically disrupts the CDK4/6-cyclin D-Rb-E2F signaling axis, a critical pathway governing the G1 to S phase transition in the cell cycle. Unlike other CDK4/6 inhibitors (palbociclib and ribociclib), this compound demonstrates a distinct pharmacological profile characterized by greater selectivity for CDK4 over CDK6, increased potency, and the ability to inhibit additional kinases including CDK2, CDK9, and PIM kinases at clinically relevant concentrations. This broader kinase inhibition profile may contribute to its unique efficacy in inducing not only cell cycle arrest but also significant senescence and apoptosis in susceptible cancer cells [1] [2].
The clinical significance of this compound continues to expand based on robust trial evidence. In the landmark monarchE trial for high-risk early breast cancer, adjuvant this compound combined with endocrine therapy demonstrated a statistically significant overall survival benefit (15.8% risk reduction in death) in addition to previously reported improvements in invasive disease-free survival. With a median follow-up of 76 months, the 7-year overall survival rates were 86.8% with this compound-endocrine therapy versus 85.0% with endocrine therapy alone, representing an absolute difference of 1.8% [3] [4]. These findings establish this compound as the first CDK4/6 inhibitor to show a statistically significant overall survival benefit in the adjuvant setting for high-risk early breast cancer, highlighting its profound impact on cancer biology and patient outcomes.
The primary mechanism of this compound centers on its selective inhibition of CDK4/6 kinases, which play pivotal roles in cell cycle progression through the G1 phase. In hormone receptor-positive breast cancer cells, estrogen receptor signaling directly upregulates cyclin D1 expression, forming active complexes with CDK4/6 that drive cell cycle progression. These activated complexes phosphorylate the retinoblastoma (Rb) tumor suppressor protein, leading to partial derepression of E2F transcription factors and subsequent expression of genes required for S phase entry, including cyclin E. The cyclin E-CDK2 complex then completes Rb hyperphosphorylation, establishing an irreversible commitment to DNA replication and cell division [5] [1].
This compound exerts its cytostatic effect by competitive binding to the ATP-binding pockets of CDK4 and CDK6, preventing the phosphorylation of Rb protein. Recent structural studies reveal that this compound predominantly binds to inactive monomeric CDK4/6, preventing the formation of stable cyclin D-CDK4/6-p21/p27 complexes rather than directly inhibiting pre-formed active complexes. This unique mechanism leads to redistribution of p21 and p27, natural CDK inhibitors that then bind to and inhibit CDK2 activity, creating a dual blockade of both CDK4/6 and CDK2 signaling. The net result is maintained Rb hypophosphorylation, persistent E2F repression, and irreversible G1 cell cycle arrest in Rb-proficient cancer cells [1].
Beyond transient cell cycle arrest, this compound promotes a stable senescence-like state characterized by permanent growth arrest despite mitogenic stimulation. This senescent phenotype manifests through distinct morphological changes including cellular enlargement, flattening, and increased senescence-associated β-galactosidase (SA-β-Gal) activity. The senescence program is primarily mediated through maintained Rb hypophosphorylation and activity, but also involves reduced phosphorylation of the FOXM1 transcription factor and DNA methyltransferase 1 (DNMT1), both identified as direct CDK4/6 substrates. These phosphorylation changes trigger extensive epigenetic remodeling characterized by redistribution of repressive chromatin marks and reorganization of heterochromatin into senescence-associated heterochromatin foci (SAHF) [1].
The following diagram illustrates the core molecular mechanism of this compound-induced senescence and apoptosis:
This compound inhibits CDK4/6, preventing Rb phosphorylation and E2F-mediated cell cycle progression, while promoting senescence and apoptosis through distinct pathways.
The senescence-associated secretory phenotype (SASP) induced by this compound exhibits context-dependent effects. While traditionally associated with chronic inflammation and tumor progression, evidence suggests that this compound-induced SASP may promote anti-tumor immune responses through enhanced antigen presentation and recruitment of immune effector cells. This immunomodulatory effect provides rationale for combining CDK4/6 inhibitors with immune checkpoint blockers, though the precise composition of the SASP induced by this compound requires further characterization [6] [1].
This compound demonstrates a unique capacity among CDK4/6 inhibitors to induce significant apoptosis in susceptible cancer models, particularly at higher concentrations (>0.3 µM). In prostate cancer cells, this compound treatment triggers mitochondrial-mediated apoptosis through depolarization of mitochondrial membrane potential and generation of reactive oxygen species (ROS). This is accompanied by caspase cascade activation and increased expression of pro-apoptotic proteins while simultaneously decreasing anti-apoptotic proteins. The extent of apoptotic response varies between cell lines, with hormone-independent PC-3 prostate cancer cells demonstrating greater sensitivity than AR-mutant LNCaP cells, suggesting lineage-specific susceptibility [7].
The mechanisms underlying this compound's enhanced pro-apoptotic activity compared to other CDK4/6 inhibitors appear multifactorial. Its ability to inhibit CDK9 - a key regulator of RNA polymerase II and short-lived anti-apoptotic proteins like MCL-1 - may lower apoptotic thresholds in cancer cells. Additionally, this compound's off-target inhibition of PIM kinases disrupts parallel survival signaling pathways, further sensitizing cells to apoptosis. This multifaceted activity creates a synthetic lethal interaction in certain genetic contexts, particularly in RB-proficient cancers with specific oncogenic dependencies [8] [1].
In ER+ breast cancer models, this compound induces a senescence-like state characterized by durable cell cycle arrest and distinct morphological changes. Compared to palbociclib and ribociclib, this compound demonstrates superior potency in provoking not only G1 arrest but also G2/M phase accumulation at higher concentrations. This unique cell cycle effect correlates with its ability to induce apoptosis more effectively than other CDK4/6 inhibitors. Transcriptomic analyses reveal that this compound treatment promotes differential gene expression involving not only cell cycle regulators but also inflammatory and stress response pathways that may contribute to the senescence phenotype [8] [1].
Resistance development studies provide additional insights into this compound's mechanisms. Chronic exposure of ER+ breast cancer cells (MCF7 and T47D) to increasing this compound concentrations generates resistant populations that exhibit compensatory upregulation of alternative cell cycle regulators, particularly PLK1 and Aurora kinase B, which drive G2/M progression. These resistant cells display aggressive phenotypes including enhanced spheroid formation, invasion capacity, and proliferation despite CDK4/6 inhibition. This adaptive resistance mechanism highlights the robustness of cell cycle regulatory networks and identifies potential targets for combination therapies [8].
In prostate cancer models, this compound demonstrates significant anti-proliferative activity against both androgen receptor-mutant LNCaP and AR-negative PC-3 cells, with more profound effects observed in the PC-3 lineage. Treatment with this compound induces cytoplasmic vacuolization and triggers mitochondrial-mediated apoptosis through ROS generation and mitochondrial membrane depolarization. Molecular analyses show that this compound upregulates expression of pro-apoptotic factors while downregulating anti-apoptotic proteins, creating a favorable balance for cell death execution. These findings support the potential therapeutic utility of this compound in metastatic castration-resistant prostate cancer (mCRPC), particularly in tumors with intact Rb function [7].
Table 1: Quantitative Effects of this compound on Prostate Cancer Cells
| Parameter | LNCaP Cells | PC-3 Cells | Measurement Method |
|---|---|---|---|
| Growth Inhibition (IC50) | ~1.0 µM | ~0.5 µM | WST-1 assay |
| Apoptotic Induction | Moderate | Significant | Annexin V staining |
| Mitochondrial Membrane Depolarization | Present | Profound | JC-1 staining |
| ROS Generation | Moderate | High | DCFDA assay |
| Cytoplasmic Vacuoles | Numerous | Few | Microscopy |
Emerging evidence suggests this compound's senescent and apoptotic effects extend beyond breast and prostate cancers. In head and neck squamous cell carcinomas (HNSCC), this compound and other CDK4/6 inhibitors can trigger therapy-induced senescence through similar Rb-dependent mechanisms. The unique epigenetic remodeling capacity of this compound may be particularly relevant in this context, as HNSCCs frequently harbor alterations in chromatin regulatory genes. Additionally, the combination of this compound with senolytic agents - drugs that selectively eliminate senescent cells - represents a promising strategy to prevent potential tumor-promoting effects of SASP while leveraging the growth-arresting benefits of senescence induction [6].
A phase Ib/II clinical trial investigating this compound combined with paclitaxel in CDK4/6-activated solid tumors demonstrated moderate clinical benefit with an overall response rate of 7.4% and clinical benefit rate of 66.7%. Importantly, molecular profiling identified a "poor genetic status" subgroup characterized by mutations in key signaling pathways (RAS, Wnt, PI3K, and NOTCH) and/or CCNE amplification that correlated with inferior outcomes. These findings highlight the importance of patient selection biomarkers for optimizing this compound therapy across different cancer types [9].
Despite initial effectiveness, acquired resistance to this compound inevitably develops through diverse molecular adaptations. The most well-characterized mechanisms include:
The following diagram illustrates key resistance pathways to this compound:
Multiple molecular mechanisms can confer resistance to this compound, including Rb loss, cyclin E-CDK2 activation, and upregulation of alternative kinases.
Transcriptomic profiling of resistant cells reveals distinct pathway enrichment patterns, particularly upregulation of TGF-β signaling and extracellular matrix organization genes, suggesting a possible epithelial-mesenchymal transition component to resistance. Additionally, resistant cells demonstrate cross-resistance to other CDK4/6 inhibitors, indicating shared escape mechanisms. However, these resistant populations maintain sensitivity to PLK1 and Aurora kinase B inhibitors, revealing potential therapeutic strategies to overcome resistance [8].
Comprehensive evaluation of this compound-induced senescence requires multiple complementary approaches:
Apoptosis assessment employs complementary techniques:
Mechanistic studies require evaluation of key signaling pathways:
Table 2: Technical Assays for Evaluating this compound Mechanisms
| Process | Key Assays | Critical Readouts | Technical Considerations |
|---|---|---|---|
| Senescence | SA-β-Gal staining | Blue chromogenic precipitate at pH 6.0 | Avoid confluent cultures; confirm with other markers |
| Morphological analysis | Cell area and flatness | Phase-contrast microscopy; quantitative image analysis | |
| SASP quantification | IL-6, IL-8, MMP-3 secretion | Conditioned media collection; multiplex platforms | |
| Apoptosis | Annexin V/PI | Phosphatidylserine externalization | Process immediately after staining; include viability controls |
| Caspase activity | Cleavage of specific substrates | Optimize substrate concentration; measure kinetics | |
| Mitochondrial potential | ΔΨm collapse (JC-1 red→green shift) | Use CCCP as positive control; avoid excessive staining | |
| Cell Cycle | Propidium iodide DNA staining | G1 population increase | Fixation quality critical; analyze modulation index |
| Pathway Analysis | Western blotting | Rb phosphorylation, cleaved PARP | Phosphoprotein-friendly buffers; appropriate normalization |
Appropriate model selection is crucial for studying this compound mechanisms:
The transition from mechanistic understanding to clinical application is well-established for this compound. In the metastatic breast cancer setting, the Monarch 2 trial demonstrated that this compound combined with fulvestrant significantly improved progression-free survival (16.4 vs. 9.3 months) and overall survival (46.7 vs. 37.3 months) compared to fulvestrant alone in patients with HR+/HER2- advanced breast cancer who progressed on prior endocrine therapy [2]. The Monarch 3 trial extended these findings to the first-line setting, showing significantly prolonged PFS when this compound was combined with nonsteroidal aromatase inhibitors [2].
In the adjuvant setting, the monarchE trial established this compound as a standard of care for high-risk early breast cancer. With 76 months median follow-up, this compound plus endocrine therapy reduced the risk of invasive disease-free survival events by 26.6% and distant recurrence by 25.4%, with an absolute difference in IDFS at 7 years of 6.5% (77.4% vs. 70.9%) [3] [4]. Notably, the reduction in distant recurrences translated into a significant overall survival benefit (15.8% risk reduction), making this compound the first CDK4/6 inhibitor to demonstrate an OS advantage in early breast cancer [4].
Optimal patient selection for this compound therapy relies on established and emerging biomarkers:
Circulating tumor DNA (ctDNA) analysis emerges as a promising approach for dynamic monitoring of response and resistance development. Molecular residual disease detection via ctDNA predicts recurrence risk, while emerging resistance mutations can be identified early through serial liquid biopsies [9].
Rational combination approaches aim to enhance this compound's senescent and apoptotic effects:
This compound represents a paradigm-shifting therapeutic that exploits cancer cell dependencies on cell cycle regulatory pathways. Its unique capacity to induce both senescence and apoptosis distinguishes it from other CDK4/6 inhibitors and contributes to its robust clinical efficacy. The molecular mechanisms involve not only canonical Rb-dependent cell cycle arrest but also epigenetic remodeling, mitochondrial perturbation, and secondary kinase inhibition.
Future research directions should focus on several key areas:
The continuing evolution of this compound from metastatic to early breast cancer and potentially to other malignancies underscores the fundamental importance of cell cycle targeting in cancer therapeutics. As understanding of its mechanisms deepens, so too will opportunities to maximize its clinical benefit through personalized application and rational combinations.
Abemaciclib is an ATP-competitive, selective inhibitor of CDK4 and CDK6. Its mechanism can be summarized in the following steps, which are also depicted in the diagram below [1] [2]:
This compound inhibits CDK4/6, preventing Rb phosphorylation and G1/S cell cycle transition.
The therapeutic effect of this compound is highly context-dependent, primarily determined by the cancer type and Rb protein status. The table below summarizes key efficacy data.
| Cancer Type / Context | Rb Status | Study Details | Key Efficacy Findings |
|---|---|---|---|
| HR+, HER2- Early Breast Cancer [1] | Presumed Functional | Phase 3 monarchE trial: this compound + Endocrine Therapy (ET) vs. ET alone. | Significant improvement in Invasive Disease-Free Survival (IDFS) and Overall Survival (OS); established as standard of care for high-risk, node-positive disease. |
| Metastatic Triple-Negative Breast Cancer (mTNBC) [3] | Rb-Positive (Required for enrollment) | Phase 2 trial: this compound monotherapy in pre-treated patients. | Objective Response Rate: 0%; Median Progression-Free Survival: 1.94 months; concluded lack of clinical activity despite Rb expression. |
| Pediatric Solid Tumors [4] | Not specified (Pathway often dysregulated) | Phase 1 trial: this compound + Irinotecan & Temozolomide. | Recommended Phase 2 Dose: 55 mg/m² twice daily; some antitumor activity observed (1 Complete Response, 6 Stable Disease). |
| ER+ Breast Cancer (Resistance Models) [5] | Functional (initially) | Preclinical: Generation of this compound-resistant cell lines (MCF7, T47D). | Resistant cells exhibited cross-resistance to other CDK4/6 inhibitors, upregulated PLK1 and Aurora Kinase B, and remained sensitive to inhibitors of these kinases. |
For researchers studying the mechanism and resistance to CDK4/6 inhibitors like this compound, here are methodologies from recent studies.
A primary mechanism of acquired resistance to this compound is the loss of functional Rb protein, rendering CDK4/6 inhibition irrelevant [2]. Preclinical research reveals other complex resistance pathways:
The proposed interaction between Abemaciclib and FABP6 is primarily founded on in silico evidence from a 2020 study that combined machine learning and molecular docking analyses [1] [2] [3].
The following table summarizes the key experimental findings that support the FABP6-Abemaciclib interaction and the role of FABP6 in colon cancer.
| Evidence Type | Key Findings | Implications/Interpretation |
|---|---|---|
| Molecular Docking [1] [2] | Significant binding affinity and specificity between this compound and different protein conformations of FABP6. | Suggests a direct physical interaction, with this compound potentially inhibiting FABP6's function. |
| FABP6 Expression in CRC [4] [5] | FABP6 mRNA and protein levels are significantly higher in primary colorectal cancer tissue than in normal tissue. | Supports FABP6's role in tumorigenesis and its viability as a cancer-specific biomarker and target. |
| Clinical Correlation [5] | High serum levels of FABP6 were an independent risk factor for CRC. Levels significantly decreased post-operative. | Further solidifies FABP6's clinical relevance as a diagnostic and potential prognostic marker. |
| Functional Role of FABP6 [4] | In vitro transfection of FABP6 resulted in weaker invasiveness but more dominant proliferation and less apoptosis. | Suggests FABP6 may contribute to tumor growth by promoting cell survival and proliferation rather than invasion. |
For researchers looking to validate or explore this interaction further, the core methodology from the key study is outlined below [1] [2]:
Target Preparation:
Ligand Preparation:
Molecular Docking:
Interaction Analysis:
The integration of computational and biological validation in the research can be summarized in the following workflow diagram:
The diagram illustrates the logical flow from initial data mining to the final hypothesis. It is crucial to note that the path beyond the computational discovery requires experimental validation in cellular and animal models, which, based on the available search results, has not yet been fully reported.
The discovery of the FABP6-Abemaciclib interaction via computational methods presents a compelling case for drug repurposing, but it also highlights several key considerations for clinical translation:
Current research indicates a promising in silico interaction between this compound and the FABP6 protein, a gene overexpressed in colorectal cancer. This discovery, rooted in computational biology, offers a plausible rationale for investigating this compound as a repurposed therapy for colon cancer. However, this potential remains a hypothesis until confirmed by direct experimental evidence in the laboratory and clinic.
Beyond CDK4/6, Abemaciclib inhibits several other kinases, which contributes to its distinct biological effects and safety profile.
| Kinase Target | Reported IC₅₀ or Kᵢ values | Functional Consequences |
|---|---|---|
| CDK4/CyclinD3 | IC₅₀ not specified in sources | Primary target; cell cycle arrest [1]. |
| CDK6/CyclinD3 | IC₅₀ not specified in sources | Primary target; cell cycle arrest [1]. |
| CDK9 | ~57 nM [2] | Potential effects on transcription [2]. |
| DYRK1A | Potency similar to CDK4/6 [1] | Role in transcriptional regulation [1]. |
| HIPK2 | ~31 nM [2] | Role in transcriptional regulation and stress response [1]. |
| HIPK3 | Potently inhibited [1] | Role in transcriptional regulation [1]. |
| PIM1 | ~50 nM [2] | - |
To investigate this compound's core mechanisms, several standard experimental approaches are used.
Clonogenic Cell Survival Assay
Immunoblotting for Target Engagement and Mechanism
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
The following diagram summarizes the primary and secondary signaling pathways affected by this compound.
This compound's primary and secondary signaling pathways.
The transcriptional regulation of FOXM1 (Forkhead box M1) by abemaciclib represents a crucial molecular mechanism underlying the therapeutic efficacy of CDK4/6 inhibition in cancer treatment. This compound, a selective ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant antitumor activity across various cancer types, particularly in hormone receptor-positive (HR+) breast cancer. FOXM1, recognized as a master regulator of cell cycle progression and oncogenesis, functions as a proliferation-specific transcription factor that coordinates the expression of genes essential for G1/S transition, DNA repair, mitotic entry, and proper execution of mitosis. The functional interplay between this compound and FOXM1 occurs through the retinoblastoma protein (Rb) pathway, where inhibition of CDK4/6 kinase activity prevents phosphorylation of Rb, leading to cell cycle arrest and subsequent downregulation of E2F-transactivated genes, including FOXM1 itself. This mechanistic relationship positions FOXM1 not only as a downstream effector but also as a key biomarker for monitoring this compound's therapeutic activity and understanding resistance mechanisms that may emerge during treatment.
The significance of this regulatory axis extends beyond cell cycle control, as FOXM1 overexpression has been documented in numerous human cancers and is frequently associated with advanced disease stage, metastasis, therapeutic resistance, and poor clinical outcomes. FOXM1 exerts its oncogenic functions through transcriptional regulation of target genes involved in multiple hallmark capabilities of cancer, including sustained proliferation, evasion of growth suppressors, resistance to cell death, genomic instability, and activation of invasion and metastasis pathways. The ability of this compound to suppress FOXM1 transcriptional networks therefore represents a promising therapeutic approach for targeting aggressive and treatment-resistant cancers. Furthermore, emerging evidence suggests that continuous this compound exposure induces durable FOXM1 suppression, leading to sustained antitumor effects through the induction of cellular senescence, apoptosis, and metabolic alterations in cancer cells, highlighting the multifaceted nature of this regulatory relationship.
The transcriptional suppression of FOXM1 by this compound occurs through a well-defined molecular cascade initiated by specific inhibition of CDK4/6 kinase activity. In normal cell cycle progression, CDK4/6 complexes with D-type cyclins phosphorylate the retinoblastoma protein (Rb) during mid-to-late G1 phase, leading to partial inactivation of Rb's growth-suppressive functions and subsequent release of E2F transcription factors. The liberated E2Fs then activate transcription of genes required for S-phase entry, including FOXM1. This compound disrupts this progression by competitive inhibition at the ATP-binding site of CDK4/6, thereby maintaining Rb in its active, hypophosphorylated state. This active Rb continues to sequester E2F transcription factors, preventing the transcriptional activation of FOXM1 and other E2F-target genes essential for cell cycle progression.
Beyond this canonical pathway, additional mechanisms contribute to FOXM1 suppression by this compound. FOXM1 itself is regulated by phosphorylation events throughout the cell cycle, including CDK-mediated phosphorylation that stabilizes the protein and enhances its transcriptional activity. Specifically, CDK4/6 phosphorylates multiple sites in the FOXM1 C-terminus during late G1 phase, stabilizing the protein and stimulating its transcriptional activity to drive expression of genes important in G1/S transition. This compound disrupts this positive feedback loop by preventing CDK4/6-mediated phosphorylation of FOXM1, resulting in decreased FOXM1 protein stability and accelerated degradation. Furthermore, continuous this compound exposure has been shown to induce a senescence response in ER+ breast cancer cells, characterized by accumulation of β-galactosidase, formation of senescence-associated heterochromatin foci, and sustained decrease in FOXM1-positive cells, even after drug removal. This durable suppression of FOXM1 contributes to the long-term antitumor effects observed with this compound treatment.
The following diagram illustrates the core pathway through which this compound mediates transcriptional suppression of FOXM1:
This compound suppresses FOXM1 transcription via CDK4/6-RB-E2F pathway inhibition.
The suppression of FOXM1 transcriptional activity by this compound has far-reaching consequences on cancer cell biology, as FOXM1 regulates an extensive network of target genes involved in multiple aspects of tumorigenesis. Key FOXM1 target genes include:
This compound treatment results in coordinated downregulation of this FOXM1-dependent transcriptional network, leading to G1 cell cycle arrest, impaired DNA repair capacity, reduced invasive potential, and increased sensitivity to chemotherapeutic agents. The comprehensive nature of this transcriptional reprogramming explains the broad antitumor activity observed with this compound across multiple cancer types, particularly those dependent on intact Rb function. Additionally, the reduction in DNA repair gene expression creates a therapeutic vulnerability that can be exploited through combination strategies with DNA-damaging agents, highlighting the clinical relevance of understanding FOXM1 transcriptional networks in the context of CDK4/6 inhibition.
The efficacy of this compound in suppressing FOXM1 and downstream targets has been quantitatively established through various preclinical studies. The table below summarizes key experimental data from biochemical and cellular assays:
Table 1: Quantitative Measures of this compound Activity in FOXM1 Suppression
| Experimental System | Measured Parameter | Value/EC₅₀ | Additional Observations | Source |
|---|---|---|---|---|
| Biochemical assay | CDK4/cyclin D1 inhibition (KiATP) | 0.6 nM ± 0.3 nM | ~14-fold specificity for CDK4 over CDK6 | [1] |
| Biochemical assay | CDK6/cyclin D3 inhibition (KiATP) | 8.2 nM ± 1.1 nM | High selectivity over other CDKs including CDK9 | [1] |
| MCF7 cells (ER+ breast cancer) | BrdU incorporation (proliferation) | EC₅₀ = 0.178 µM ± 0.0655 | Concentration-dependent decrease in DNA synthesis | [1] |
| EFM-19 cells (ER+ breast cancer) | Ki-67 expression | EC₅₀ = 0.0167 µM ± 0.002 | Marked reduction in proliferation marker | [1] |
| MCF7 cells (ER+ breast cancer) | Ki-67 expression | EC₅₀ = 0.0421 µM ± 0.002 | Consistent anti-proliferative effect across models | [1] |
| Multiple ER+ breast cancer lines | FOXM1-positive cells (senescence) | Significant decrease at 0.1-1 µM | Associated with β-galactosidase accumulation & SAHF formation | [1] |
| Xenograft models | Tumor growth regression | Significant at 50-75 mg/kg doses | Demonstrated in vivo efficacy | [1] [2] |
Research has identified several direct FOXM1 inhibitors with varying mechanisms of action. The table below compares these experimental compounds:
Table 2: Experimental FOXM1 Inhibitors and Combination Effects with CDK4/6 Inhibition
| FOXM1 Inhibitor | Mechanism of Action | Combination with CDK4/6 Inhibitors | Cancer Models | Key Findings | |---------------------|-------------------------|--------------------------------------|-------------------|-----------------| | NB73/NB115 | Specific FOXM1 inhibition | Synergistic with this compound, palbociclib, ribociclib | HR+ breast cancer | Suppressed cell cycle progression and induced apoptosis | [3] | | STL001 | FOXM1 nuclear translocation blockade and degradation | Not tested but proposed | Solid cancers | 50x more potent than predecessor STL427944 | [4] | | RCM-1 | Disruption of FOXM1-β-catenin interaction | Not tested but proposed | Multiple cancers | Anti-tumor activity in xenografts without observed toxicity | [3] | | FDI-6 | DNA binding domain interference | Not tested but proposed | Various | Binds FOXM1 DBD, preventing DNA interaction | [3] | | Thiostrepton | Proteasome-mediated FOXM1 reduction | Not tested but proposed | Breast cancer, others | Natural compound with multiple mechanisms | [5] | | Siomycin A | FOXM1 phosphorylation blockade | Not tested but proposed | Various | First small-molecule FOXM1 inhibitor identified | [5] |
The data demonstrate that this compound achieves potent FOXM1 suppression at clinically relevant concentrations, with distinct effects observed across different cellular contexts. The combination of this compound with direct FOXM1 inhibitors represents a promising approach for enhanced antitumor activity, particularly in treatment-resistant settings.
Cell Culture and Treatment Conditions:
FOXM1 Expression Analysis:
Cell Cycle Analysis:
Senescence-Associated β-Galactosidase Staining:
Chromatin Immunoprecipitation (ChIP) for FOXM1 DNA Binding:
Proliferation and Viability Assays:
The this compound-FOXM1 regulatory axis has significant implications for cancer therapy, particularly in the management of HR+ breast cancer where CDK4/6 inhibitors have become standard of care. FOXM1 expression levels may serve as both a predictive biomarker for this compound response and a pharmacodynamic indicator of target engagement. Clinical evidence demonstrates that this compound monotherapy produces clinical benefit in approximately 70% of patients with advanced breast cancer, with a median progression-free survival of 8.8 months in heavily pretreated HR+ patients [6]. The correlation between FOXM1 downregulation and therapeutic response strengthens the rationale for developing FOXM1 as a companion biomarker.
The sustained suppression of FOXM1 following this compound treatment has important clinical implications for dosing schedules and combination strategies. Unlike palbociclib and ribociclib, which require treatment breaks due to hematological toxicity, this compound can be administered continuously, resulting in prolonged FOXM1 suppression and enhanced antitumor effects [1] [6]. This continuous dosing schedule may be particularly important for maintaining control over FOXM1-driven transcriptional networks and preventing cancer cell recovery. Additionally, the ability of this compound to penetrate the blood-brain barrier and suppress FOXM1 in central nervous system tumors expands its potential utility in managing brain metastases, which often exhibit elevated FOXM1 expression [2].
The intersection of CDK4/6 inhibition and FOXM1 suppression creates unique opportunities for rational combination therapies:
FOXM1 Inhibitor Combinations: Preclinical evidence demonstrates that combining CDK4/6 inhibitors with direct FOXM1 inhibitors (NB73, NB115) produces synergistic effects in HR+ breast cancer models, enhancing cell cycle arrest and apoptosis induction [3]. This combination strategy may be particularly effective in tumors with inherent or acquired resistance to CDK4/6 inhibition.
DNA-Damaging Agents: FOXM1 suppression impairs DNA repair pathways, creating synthetic lethality with DNA-damaging chemotherapies (platinum analogs) and PARP inhibitors. This approach is especially relevant in BRCA-proficient cancers where homologous recombination remains functional [3] [7].
Endocrine Therapy: The combination of this compound with fulvestrant demonstrates superior efficacy compared to either agent alone in HR+ breast cancer, with median progression-free survival of 16.4 months versus 9.3 months for fulvestrant alone [6]. FOXM1 suppression likely contributes to this enhanced activity by counteracting alternative resistance pathways.
Targeted Agent Combinations: Emerging evidence supports combinations with PI3K/AKT/mTOR pathway inhibitors, BCL-2 inhibitors (venetoclax), and immunotherapy agents, where FOXM1 suppression may enhance susceptibility to these targeted approaches [3] [4].
The following diagram illustrates key combination strategies that leverage this compound-mediated FOXM1 suppression:
Combination strategies leveraging this compound-induced FOXM1 suppression.
The transcriptional regulation of FOXM1 by this compound represents a crucial mechanism underlying the therapeutic efficacy of CDK4/6 inhibition in cancer. Through precise disruption of the CDK4/6-Rb-E2F-FOXM1 axis, this compound induces durable cell cycle arrest, senescence programs, and coordinated suppression of FOXM1-dependent transcriptional networks that drive tumor progression and therapeutic resistance. The quantitative data from preclinical studies demonstrate potent FOXM1 suppression at clinically achievable concentrations, supporting the biological relevance of this mechanism.
Future research directions should focus on several key areas:
The continued investigation of this compound's effects on FOXM1 transcriptional networks will undoubtedly yield important insights for cancer drug development and personalized treatment approaches. As our understanding of this relationship deepens, so too will our ability to harness CDK4/6 inhibition for improved patient outcomes across multiple cancer types.
This LC-MS/MS method was developed to investigate drug-transporter interactions in glioblastoma (GBM) cell models. The study explored why the combination of the CDK4/6 inhibitor Abemaciclib and the EZH2 inhibitors GSK126 or Tazemetostat shows synergistic antitumor effects [1] [2].
Here is the step-by-step protocol for sample preparation and analysis based on the published method [1] [3].
The method was validated on a specific system, but parameters can be optimized for your instrument.
| Parameter | Description |
|---|---|
| HPLC System | Not specified in excerpts; can be adapted to standard systems. |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex 6500+) |
| Ionization Source | Electrospray Ionization (ESI) in positive mode |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Chromatographic Conditions:
The method was rigorously validated according to the ICH M10 guideline [1]. The following tables summarize the key validation parameters.
| Validation Parameter | Result for this compound | Result for GSK126 | Result for Tazemetostat |
|---|---|---|---|
| Calibration Range | 0.10 - 25.0 µM [1] | 0.50 - 125 µM [1] | 0.50 - 125 µM [1] |
| LLOQ | 0.10 µM [1] | 0.50 µM [1] | 0.50 µM [1] |
| Accuracy (QC levels) | Within acceptable criteria [1] | Within acceptable criteria [1] | Within acceptable criteria [1] |
| Precision (QC levels) | Within acceptable criteria [1] | Within acceptable criteria [1] | Within acceptable criteria [1] |
| QC Level | This compound Concentration (µM) | GSK126 Concentration (µM) | Tazemetostat Concentration (µM) |
|---|---|---|---|
| LLOQ | 0.10 [1] | 0.50 [1] | 0.50 [1] |
| Low (QC-L) | 0.25 [1] | 1.25 [1] | 1.25 [1] |
| Medium (QC-M) | 10.0 [1] | 50.0 [1] | 50.0 [1] |
| High (QC-H) | 20.0 [1] | 100 [1] | 100 [1] |
The method also successfully demonstrated acceptable specificity, linearity, recovery, and stability for all three analytes in cell lysates, meeting all pre-defined acceptance criteria [1] [5].
The following diagram illustrates the complete experimental workflow from cell culture to data analysis:
This compound (marketed as Verzenio) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. As a targeted therapy, this compound works by blocking the transition from the G1 to S phase of the cell cycle through inhibition of retinoblastoma (Rb) protein phosphorylation, ultimately leading to cell cycle arrest and suppression of cancer cell proliferation. Unlike conventional chemotherapy, this compound specifically targets cancer cells with dysregulated cyclin D-CDK4/6-Rb pathway signaling, which is frequently observed in various malignancies including breast cancer, non-small cell lung cancer (NSCLC), glioblastoma (GBM), and endometrial cancer.
The intracellular concentration of this compound is a critical determinant of its therapeutic efficacy and resistance patterns. As a known substrate of ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein), this compound's cellular uptake can be significantly influenced by these efflux transporters. Recent research has demonstrated that this compound also functions as an inhibitor of these transporter proteins, potentially leading to drug-drug interactions and altered pharmacokinetics when co-administered with other transporter substrates. This property has sparked interest in investigating this compound's potential to overcome multidrug resistance in cancer therapy. The development of robust, validated methods for quantifying intracellular this compound concentrations is therefore essential for understanding its transport dynamics, explaining synergistic effects in combination therapies, and optimizing dosing regimens in different cancer types.
Table 1: Key Properties of this compound Relevant to Intracellular Accumulation Studies
| Property | Description | Research Significance |
|---|---|---|
| Molecular Target | CDK4/6 inhibitor | Induces G1 cell cycle arrest via Rb protein dephosphorylation |
| Transporter Status | Substrate of ABCB1 and ABCG2 | Cellular uptake limited by efflux transporters |
| Additional Inhibition | Inhibits ABCB1, ABCG2, and ABCC1 | Potential for drug-drug interactions and reversed MDR |
| Protein Binding | ~96% to human plasma proteins | Free fraction available for cellular uptake may be limited |
| Metabolism | Primarily via CYP3A4 | Drug interactions with CYP3A4 inhibitors/inducers |
| BBB Penetration | Effectively crosses blood-brain barrier | Relevant for CNS malignancies and metastases |
The liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous detection of this compound and EZH2 inhibitors (GSK126 and tazemetostat) in cell lysates employs a simple and robust approach that has been validated according to the International Council for Harmonisation (ICH) guideline M10 on bioanalytical method validation. The chromatographic separation utilizes a reverse-phase column with a binary mobile phase system consisting of water and methanol or acetonitrile, both supplemented with 0.1% formic acid to enhance ionization efficiency. The gradient elution program is optimized to achieve baseline separation of all analytes and the internal standard within a runtime of less than 10 minutes, facilitating high-throughput analysis of numerous cell culture samples.
Mass spectrometric detection is performed using a triple quadrupole instrument operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The ion source parameters are optimized for each compound to maximize sensitivity: this compound is monitored using specific precursor-to-product ion transitions that provide the highest signal intensity with minimal background interference. Palbociclib serves as the internal standard (IS) for quantification, correcting for variability in sample preparation and ionization efficiency. The mass spectrometer parameters, including collision energy, declustering potential, and source temperature, are carefully optimized to ensure reproducible and sensitive detection of all analytes at low nanomolar concentrations, which is essential for accurately quantifying intracellular drug levels that are typically in the micromolar range.
The sample preparation protocol is designed to efficiently extract this compound and co-analyzed drugs from cell lysates while minimizing matrix effects and maintaining the integrity of the analytes. The procedure follows these critical steps:
Cell Lysis: After drug treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug and then lysed using a suitable lysis buffer (e.g., 20 mM Tris buffer, pH 7.4) followed by freeze-thaw cycles or sonication to ensure complete cell disruption.
Protein Precipitation: A 200 μL aliquot of the cell lysate is transferred to a microtube, and 20 μL of internal standard working solution (10 μM palbociclib in methanol) is added. Proteins are precipitated by adding 400 μL of ice-cold acetonitrile or methanol, followed by vigorous vortexing for 1-2 minutes.
Centrifugation and Collection: The samples are centrifuged at ≥14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. The supernatant is carefully transferred to a new tube to avoid disturbing the protein pellet.
Concentration and Reconstitution: The supernatant is evaporated to dryness under a gentle stream of nitrogen at 40°C. The dried residue is reconstituted in 100-200 μL of initial mobile phase composition, vortexed thoroughly, and centrifuged to remove any insoluble particulates.
LC-MS/MS Analysis: A precise volume (typically 5-10 μL) of the reconstituted sample is injected into the LC-MS/MS system for analysis. Quality control samples at low, medium, and high concentrations are analyzed alongside experimental samples to ensure analytical performance throughout the batch.
The LC-MS/MS method for intracellular this compound quantification has been comprehensively validated according to ICH M10 guidelines, demonstrating satisfactory performance across all validation parameters. The method exhibits excellent sensitivity with a lower limit of quantification (LLOQ) of 0.10 μM for this compound, which is sufficient to detect clinically relevant intracellular concentrations. The calibration curves show linear responses over the concentration range of 0.10-25.0 μM for this compound and 0.50-125 μM for EZH2 inhibitors GSK126 and tazemetostat, with correlation coefficients (r²) exceeding 0.99, indicating strong linearity across the validated range.
The precision and accuracy of the method were established using quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high). The intra-day and inter-day precision values, expressed as coefficient of variation (%CV), were within ±15% for all QC levels, while the accuracy ranged from 85% to 115% of the nominal concentrations, meeting accepted bioanalytical method validation criteria. The extraction recovery of this compound from cell lysates was consistent and reproducible, with minimal matrix effects observed, demonstrating the robustness of the sample preparation procedure.
Table 2: Method Validation Parameters for this compound Quantification in Cell Lysates
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 0.10 - 25.0 μM | - |
| LLOQ | 0.10 μM | - |
| Precision (%CV) | ≤15% | ≤15% (≤20% at LLOQ) |
| Accuracy | 85-115% | 85-115% (80-120% at LLOQ) |
| Extraction Recovery | Consistent and >70% | Consistent and reproducible |
| Matrix Effect | Minimal (<15% CV) | No significant suppression/enhancement |
| Stability | Stable under experimental conditions | No significant degradation |
The following diagram illustrates the transporter-mediated interactions that can influence this compound intracellular concentrations:
Diagram 1: Transporter-mediated interactions affecting this compound intracellular concentrations. This compound is subject to efflux by ABCB1 and ABCG2 transporters, limiting its intracellular accumulation. When combined with other drugs, mutual transporter inhibition can enhance intracellular concentrations.
The validated LC-MS/MS method has been successfully applied to investigate this compound intracellular accumulation in various cancer cell models, including patient-derived glioblastoma (GBM) models and non-small cell lung cancer (NSCLC) cell lines. The experimental protocol encompasses the following steps:
Cell Culture and Seeding: Cells are maintained in appropriate culture media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified 5% CO₂ atmosphere. For accumulation studies, cells are seeded at a density of 2-5 × 10⁵ cells per well in multi-well plates and allowed to adhere for 24 hours.
Drug Treatment: Cells are treated with this compound alone or in combination with other therapeutic agents (e.g., EZH2 inhibitors such as GSK126 or tazemetostat) at clinically relevant concentrations (typically 1-10 μM) for specified time periods (usually 2-24 hours). To investigate transporter-mediated interactions, specific inhibitor controls can be included.
Sample Collection and Processing: After treatment, cells are washed twice with ice-cold PBS to remove extracellular drug and then lysed using 20 mM Tris buffer (pH 7.4) followed by freeze-thaw cycles. The lysates are centrifuged at 14,000 × g for 15 minutes at 4°C, and the supernatants are collected for analysis. Protein concentration is determined using a standard assay (e.g., BCA assay) to normalize drug concentrations to cellular protein content.
LC-MS/MS Analysis: Processed samples are analyzed using the validated LC-MS/MS method, with calibration standards and quality controls prepared in the same matrix as the samples to ensure accurate quantification.
Application of this methodology in research settings has yielded important insights into this compound's intracellular disposition and transporter interactions:
Synergistic Combinations: In patient-derived GBM models, the combination of this compound with EZH2 inhibitors (GSK126 or tazemetostat) demonstrated synergistic antitumor effects that were partially attributed to increased intracellular accumulation of both drugs. Specifically, intracellular concentrations of tazemetostat increased significantly in the presence of this compound in both GBM cell lines studied, while GSK126 accumulation increased in only one of the two cell lines, suggesting cell-type specific interactions [1].
Transporter Inhibition: this compound has been shown to inhibit ABCB1 and ABCG2 transporters, leading to increased intracellular accumulation of other substrate drugs. This property may be exploited to overcome multidrug resistance in cancer therapy, as demonstrated by enhanced accumulation of doxorubicin and rhodamine 123 in transporter-overexpressing cancer cells when co-administered with this compound [1].
Radiosensitization Effects: In NSCLC models, this compound enhanced radiosensitivity independent of RAS or EGFR status, with enhancement effects lost in cell lines deficient for functional p53 and RB protein. This radiosensitization was associated with inhibition of DNA damage repair and reduced intracellular amino acid pools, causing nutrient stress [2].
Table 3: Experimental Conditions for Intracellular Accumulation Studies
| Parameter | Conditions | Notes |
|---|---|---|
| Cell Lines | GBM, NSCLC, Breast Cancer | RB-proficient lines show better response |
| Treatment Duration | 2-24 hours | Time-dependent accumulation observed |
| This compound Concentration | 1-10 μM | Clinically relevant concentrations |
| Combination Agents | EZH2 inhibitors, chemotherapeutics | Enhanced accumulation in combinations |
| Normalization | Cellular protein content | Corrects for cell number variations |
The experimental workflow for intracellular accumulation studies is summarized in the following diagram:
Diagram 2: Experimental workflow for this compound intracellular accumulation studies. The procedure includes cell culture, drug treatment, sample processing, LC-MS/MS analysis, and data interpretation.
Successful implementation of intracellular accumulation assays for this compound requires attention to several technical considerations. Cell harvesting and washing procedures are critical steps that must be optimized to ensure complete removal of extracellular drug without compromising cell integrity. The use of ice-cold PBS for washing helps minimize drug efflux during processing. For compounds with rapid efflux kinetics, the washing step should be completed quickly (within 1-2 minutes) to prevent significant loss of intracellular drug.
Sample normalization is another crucial aspect for obtaining reliable and interpretable data. Normalizing drug concentrations to cellular protein content (determined using BCA or similar assays) provides a more accurate reflection of intracellular levels than normalization based on cell number alone, as it accounts for variations in cell size and protein content across different treatment conditions. Additionally, including transporter inhibitor controls (e.g, verapamil for ABCB1 or Ko143 for ABCG2) in parallel experiments can help delineate the specific contribution of efflux transporters to intracellular drug disposition.
When troubleshooting analytical issues, matrix effects in mass spectrometric detection should be carefully evaluated. Although the described method demonstrates minimal matrix effects, lot-to-lot variations in cell culture media or serum supplements can potentially affect ionization efficiency. The use of a stable isotope-labeled internal standard for this compound would be ideal for compensating for such effects, though palbociclib serves as an adequate surrogate in the current method. For cells with particularly low intracellular drug concentrations, pre-concentration of samples during the sample preparation process or increasing the injection volume may enhance sensitivity, though these modifications would require re-validation of affected method parameters.
The validated LC-MS/MS method presented in this application note provides a robust, sensitive, and specific approach for quantifying intracellular this compound concentrations in cancer cell models. The method's application in research settings has yielded valuable insights into the transporter-mediated interactions and synergistic relationships between this compound and other targeted therapies, particularly EZH2 inhibitors. The ability to accurately measure intracellular drug concentrations represents a powerful tool for understanding the mechanisms underlying combination therapy synergism, predicting drug efficacy in different cellular contexts, and optimizing dosing strategies for this compound in various cancer types. As research in this area progresses, the integration of intracellular pharmacokinetic data with pharmacodynamic endpoints will further enhance our understanding of this compound's mechanisms of action and resistance, ultimately contributing to more effective implementation of CDK4/6 inhibitor-based combination therapies in clinical oncology.
EZH2 (Enhancer of Zeste Homolog 2) represents a critical epigenetic regulator that functions as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), primarily responsible for mediating gene silencing through trimethylation of histone H3 at lysine 27 (H3K27me3). Through this mechanism and various PRC2-independent functions, EZH2 regulates essential cellular processes including cell cycle progression, differentiation, and stemness maintenance. In cancer contexts, EZH2 is frequently overexpressed or mutated, leading to aberrant silencing of tumor suppressor genes and promotion of malignant phenotypes. The CDK4/6-Rb pathway represents another crucial oncogenic axis, regulating the G1 to S phase transition of the cell cycle, with its frequent dysregulation in numerous cancer types. The concurrent targeting of epigenetic and cell cycle regulators represents an innovative approach to cancer therapy that addresses multiple oncogenic processes simultaneously. Recent preclinical evidence has demonstrated that combined inhibition of EZH2 and CDK4/6 produces synergistic antitumor effects across various cancer models, including glioblastoma (GBM), breast cancer, and other malignancies. These application notes provide detailed methodologies and protocols for researchers investigating this promising combination therapy, supported by comprehensive experimental data and analytical techniques.
The therapeutic rationale for combining EZH2 inhibitors with CDK4/6 inhibitors stems from their complementary mechanisms of action targeting interconnected pathways in cancer cells:
EZH2 Oncogenic Functions: EZH2 plays a fundamental role in epigenetic silencing of critical tumor suppressor genes through its H3K27me3 activity, leading to enhanced cancer cell stemness, invasion capacity, and therapy resistance. In glioblastoma, EZH2 overexpression correlates with poor patient outcomes and promotes temozolomide resistance through suppression of PTEN and subsequent activation of AKT/mTOR signaling. Beyond its canonical PRC2-dependent functions, EZH2 also demonstrates PRC2-independent activities, including direct methylation of non-histone proteins such as STAT3 and GATA4, further expanding its oncogenic influence [1] [2].
CDK4/6 Cell Cycle Regulation: The CDK4/6-Rb axis controls G1 to S phase transition through phosphorylation of the retinoblastoma (Rb) protein, leading to release of E2F transcription factors and initiation of DNA replication. This pathway is dysregulated in approximately 80% of glioblastoma cases, frequently through CDKN2A deletion or CDK4 amplification, making it a compelling therapeutic target. Abemaciclib, a selective CDK4/6 inhibitor with greater potency against CDK4 than CDK6, induces G1 cell cycle arrest and has demonstrated additional effects including mitochondrial dysfunction and DNA damage response induction in preclinical glioma models [3] [4].
Synergistic Interactions: The combination of EZH2 and CDK4/6 inhibitors creates a convergent antiproliferative effect through dual targeting of epigenetic and cell cycle regulatory mechanisms. Research indicates that this combination produces synergistic cell death accompanied by massive impairment of mitochondrial function and disruption of endoplasmic reticulum-mitochondrial homeostasis. Additional mechanisms include induction of unfolded protein response (UPR), mitochondrial depolarization, and a shift in the stemness profile of cancer cells toward a more differentiated state [3] [4].
Table 1: Key Molecular Pathways Affected by EZH2 and CDK4/6 Inhibition
| Pathway Category | Specific Elements | Biological Consequences |
|---|---|---|
| Epigenetic Regulation | H3K27me3, PRC2 complex, HIST1H1B, HIST1H3G | Altered chromatin structure, gene silencing, differentiation |
| Cell Cycle Control | Rb phosphorylation, PLK1, RRM2, PRC1, CENPF | G1/S arrest, mitotic aberrations, spindle assembly defects |
| DNA Damage Response | TOP2A, ATF4 | Replication stress, cellular stress response |
| Cellular Stress Pathways | PERK, ATF6α, IRE1α, HIF1α, CalR translocation | UPR activation, disrupted ER-mitochondria homeostasis |
| Invasion & Metastasis | PCDH1, DEPDC1 | Reduced invasion, EMT counter-regulation |
The diagram below illustrates the key molecular interactions and synergistic effects of combined EZH2 and CDK4/6 inhibition:
Figure 1: Molecular mechanisms of combined EZH2 and CDK4/6 inhibition. The diagram illustrates how dual targeting disrupts epigenetic regulation, cell cycle progression, and multiple downstream processes including mitochondrial function, unfolded protein response, stemness, and invasion capacity, ultimately leading to synergistic cancer cell death.
Comprehensive preclinical studies have demonstrated the superior efficacy of the EZH2 inhibitor and CDK4/6 inhibitor combination compared to monotherapies across various experimental models:
Table 2: Combination Therapy Efficacy Across Preclinical Models
| Cancer Model | Treatment Conditions | Key Findings | Significance |
|---|---|---|---|
| Patient-derived GBM cells (GBM03, GBM06, GBM14, GBM15) | 10µM GSK126 + 1µM this compound (2×72h) | Synergistic reduction in viability (Bliss model); <2% viable cells in GBM06 | p<0.0001 vs. control [3] [4] |
| 3D GBM spheroids | GSK126 + this compound | Significant reduction in invasive capacity | Impaired metastatic potential |
| Patient-derived organoids | GSK126 + this compound | Marked impairment of viability | Clinical relevance demonstrated |
| In ovo GBM model (chicken embryo) | GSK126 + this compound | Partial tumor growth inhibition | In vivo efficacy validation |
| HR+/HER2- breast cancer (ABIGAIL trial) | This compound + endocrine therapy vs. chemotherapy | 58.8% vs. 40.2% ORR at 12 weeks | p=0.019, superior efficacy [5] |
The combination therapy induces profound gene expression changes and metabolic perturbations that underlie its mechanistic activity:
Cell Cycle and Mitotic Regulation: The combination treatment significantly downregulates key genes involved in mitotic progression and spindle assembly, including PLK1, RRM2, PRC1, CENPF, and TPX2, creating mitotic aberrations that compromise cancer cell proliferation and survival [3] [4].
Epigenetic and DNA Damage Modulation: Substantial alterations occur in histone modification genes (HIST1H1B, HIST1H3G) and DNA damage response elements (TOP2A, ATF4), indicating comprehensive disruption of epigenetic stability and DNA repair mechanisms that collectively enhance therapeutic efficacy [4].
Metabolic and Functional Impairments: Combined treatment results in mitochondrial dysfunction evidenced by reduced basal oxygen consumption rate (∼45% decrease), impaired ATP synthesis (∼60% reduction), and diminished maximal mitochondrial respiration (∼55% decrease). These metabolic disruptions are accompanied by mitochondrial depolarization and activation of all three UPR sensors (PERK, ATF6α, IRE1α), indicating severe endoplasmic reticulum stress [3] [4].
Table 3: Transcriptomic and Metabolic Changes Following Combination Treatment
| Parameter Category | Specific Changes | Quantitative Impact | Functional Consequences |
|---|---|---|---|
| Mitochondrial Function | Basal OCR, ATP production, Maximal respiration | 45-60% decrease | Bioenergetic crisis, metabolic stress |
| Cell Cycle Genes | PLK1, RRM2, PRC1, CENPF, TPX2 | Significant downregulation | Mitotic defects, proliferation arrest |
| Epigenetic Regulators | HIST1H1B, HIST1H3G | Altered expression | Chromatin structure changes |
| DNA Damage Response | TOP2A, ATF4 | Upregulation | Replication stress, apoptosis |
| Invasion/Stemness | PCDH1, DEPDC1 | Modified expression | Reduced invasion, differentiation |
Purpose: To evaluate the cytotoxic effects of individual compounds and their combinations while determining synergistic interactions using validated mathematical models.
Materials:
Procedure:
Technical Notes: Ensure cell populations are in logarithmic growth phase at seeding. Optimize cell density to prevent confluence before assay endpoint. Include replicate wells (minimum n=3) and perform independent biological replicates. For 3D models (spheroids, organoids), adapt protocol with longer treatment durations and appropriate viability endpoints [3] [4].
Purpose: To evaluate the impact of combination treatment on mitochondrial respiration and function using Seahorse XF technology.
Materials:
Procedure:
Technical Notes: Optimize cell density for each cell type to ensure basal OCR within instrument detection limits. Titrate FCCP concentration for maximal uncoupling without toxicity. Include at least 5-8 technical replicates per condition [3].
Purpose: To assess the anti-invasive effects of combination treatment using 3D spheroid models in matrix environments.
Materials:
Procedure:
Technical Notes: Use consistent spheroid sizes for reproducible results. Maintain constant ECM concentration across experiments. For invasion assays, ensure concentration gradient by including chemoattractant in overlay medium only [3] [4].
Purpose: To simultaneously quantify intracellular concentrations of this compound, GSK126, and tazemetostat in cell culture lysates to assess drug accumulation and potential transporter-mediated interactions.
Materials:
Procedure:
Sample Preparation:
LC-MS/MS Conditions:
Validation Parameters:
Technical Notes: Prepare fresh stock solutions monthly. Store working solutions at -20°C for no longer than one week. Use matrix-matched calibration standards. Monitor potential carryover with blank injections between samples [6].
The combination of EZH2 inhibitors with CDK4/6 inhibitors represents a promising therapeutic strategy that simultaneously targets epigenetic regulation and cell cycle control in cancer cells. The compiled data demonstrates consistent synergistic interactions across multiple preclinical models, with particular efficacy in aggressive malignancies such as glioblastoma and specific breast cancer subtypes.
The research findings highlight several crucial aspects of this combination approach:
Mechanistic Synergy: The observed synergistic cell death extends beyond additive effects of single agents, suggesting true biological interaction between the targeted pathways. The combination induces comprehensive cellular stress through simultaneous disruption of mitochondrial function, ER homeostasis, and DNA damage response, creating an insurmountable challenge for cancer cell survival [3] [4].
Stemness and Differentiation: Particularly noteworthy is the combination's ability to shift the stemness profile of cancer cells toward a more differentiated state, potentially addressing the therapy-resistant cancer stem cell populations that often drive recurrence in aggressive malignancies [3].
Transporter-Mediated Interactions: Practical consideration must be given to potential drug-drug interactions at the transporter level, as this compound and tazemetostat both inhibit ABCB1 and ABCG2 transporters, potentially increasing intracellular concentrations of both compounds and contributing to observed synergy [6].
Several limitations and considerations should be addressed in future research:
Promising avenues for future research include:
The table below summarizes the key parameters from recent studies for establishing abemaciclib xenograft models.
| Study Model / Cancer Type | This compound Dose & Route | Dosing Schedule | Treatment Duration | Combination Agents (Dose & Route) | Reported Efficacy (Tumor Growth Inhibition) | Animal Model Details |
|---|---|---|---|---|---|---|
| Canine Melanoma Xenograft [1] | Not specified, Oral | Not specified | Significant suppression over study period [1] | Fenbendazole (Oral) [1] | Significant tumor growth suppression (alone and in combination) [1] | Mice bearing canine melanoma cells [1] |
| NSCLC Brain Metastasis [2] | 50 mg/kg, Oral | Daily [2] | Until survival endpoint or predefined limit [2] | Adagrasib (75 mg/kg, Oral, BID) [2] | Extended animal survival in resistant model (combination therapy) [2] | SW1573 and H2122 orthotopic brain metastasis models [2] |
| ER+ Breast Cancer Xenograft [3] | Monotherapy, Oral | Continuous [3] | Until tumor regression [3] | None | Tumor regression [3] | Mice bearing human ER+ breast cancer cells [3] |
This compound is a selective, ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary mechanism is the induction of G1 cell cycle arrest by preventing the phosphorylation of the retinoblastoma (Rb) protein, thereby inhibiting E2F-mediated transcription and progression into the S phase [3]. Beyond cell cycle arrest, prolonged exposure can induce senescence and apoptosis in certain cancer models [3]. A distinct effect observed in some cancer types, like canine melanoma, is the induction of cytoplasmic vacuolization and lysosomal dysfunction, leading to impaired autophagic flux and an unusual form of cell death [1].
The following diagram illustrates this primary mechanism of action.
Diagram 1: this compound inhibits the CDK4/6-Rb-E2F pathway to induce G1 cell cycle arrest.
A typical in vivo study involves a standardized sequence of steps, from model establishment to data analysis, as visualized in the workflow below.
Diagram 2: General workflow for an this compound mouse xenograft efficacy study.
This protocol is synthesized from the reviewed studies [1] [3] [2].
Abemaciclib has demonstrated evidence of central nervous system (CNS) activity in both preclinical models and clinical studies, which is a primary reason for its investigation in breast cancer brain metastases.
The following table summarizes the key efficacy outcomes from this real-world study:
| Outcome Measure | Result (Median) | 95% Confidence Interval |
|---|---|---|
| Real-world Progression-Free Survival (rwPFS) | 9.2 months | 6.0 - 11.6 months |
| Real-world Overall Survival (rwOS) | 20.8 months | 13.9 - 26.0 months |
| Time to Treatment Discontinuation (TTD) | 7.1 months | 4.6 - 11.3 months |
| Response Rate | Value | Patient Number (n) |
| Intracranial Objective Response Rate (ORR) | 45.1% | 23/51 |
| Extracranial Objective Response Rate (ORR) | 56.7% | 34/60 |
| Intracranial Clinical Benefit Rate (CBR) | 62.7% | 32/51 |
| Extracranial Clinical Benefit Rate (CBR) | 70.0% | 42/60 |
Since explicit protocols were not found in the search results, the following is a generalized framework for determining this compound concentration in brain tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is considered the industry standard for such bioanalytical applications.
1. Sample Collection and Homogenization
2. Sample Preparation (Solid-Phase Extraction - SPE)
3. LC-MS/MS Analysis
4. Data and Quality Control
The following diagram illustrates the journey of this compound from oral administration to its action within brain tumor cells, highlighting its ability to cross the blood-brain barrier.
Abemaciclib (Verzenio) is an oral selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. As a targeted therapy, understanding its pharmacokinetic properties, particularly protein binding and plasma concentration, is crucial for optimizing dosing regimens, predicting efficacy, and managing toxicity. This compound exhibits complex pharmacokinetics with significant interindividual variability (coefficient of variation >70%), necessitating robust analytical methods for accurate quantification in biological matrices. The drug undergoes extensive hepatic metabolism primarily via CYP3A4, producing several active metabolites that contribute to its overall therapeutic activity.
Recent advances in therapeutic drug monitoring (TDM) and physiologically based pharmacokinetic (PBPK) modeling have enhanced our understanding of this compound's disposition characteristics, particularly the relationship between plasma exposure and clinical outcomes. This application note provides a comprehensive overview of this compound's protein binding characteristics, plasma concentration profiles, and detailed analytical protocols for quantifying this compound and its metabolites in biological samples, specifically designed for researchers, scientists, and drug development professionals.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Comments |
|---|---|---|
| Bioavailability | 45% | Consistent across therapeutic doses |
| Tmax | 4-6 hours (range: 4.1-24.0 hours) | Dose-dependent variability |
| Elimination Half-life | 18.3 hours (%CV: 72%) | Enables twice-daily dosing |
| Apparent Clearance | 26.0 L/h (%CV: 51%) | High interindividual variability |
| Apparent Volume of Distribution | 690.3 L (%CV: 49%) | Extensive tissue distribution |
| Route of Elimination | Feces: 81%; Urine: 3% | Primarily non-renal elimination |
This compound exhibits extensive plasma protein binding across all clinically relevant concentrations. According to in vitro studies, the binding percentage ranges from 95% to 98%, with more precise measurements indicating approximately 96.3% binding to plasma proteins. This high degree of binding significantly influences the drug's volume of distribution, clearance mechanisms, and ultimately, its therapeutic efficacy. The binding occurs primarily to serum albumin and alpha-1-acid glycoprotein, with concentration-dependent binding characteristics observed across therapeutic ranges. The free fraction (unbound drug) represents only 2-5% of total plasma concentrations but is pharmacologically active as only unbound drug can interact with cellular targets.
The major active metabolites of this compound—M2 (N-desethylthis compound), M18 (hydroxy-N-desethylthis compound), and M20 (hydroxythis compound)—exhibit similar extensive plasma protein binding, with reported bound fractions of 93.4%, 96.8%, and 97.8%, respectively. This similar binding affinity across parent drug and metabolites is significant as these metabolites contribute substantially to overall pharmacological activity, with their AUCs accounting for 25%, 13%, and 26% of total circulating analytes in plasma, respectively.
Accurate determination of this compound protein binding requires careful methodological consideration. Equilibrium dialysis is the preferred technique for assessing protein binding due to its ability to establish true equilibrium conditions without introducing significant artifacts. Key methodological parameters include:
Recent PBPK modeling efforts have identified that variations in plasma albumin levels significantly impact this compound's free fraction, with hypoalbuminemia potentially increasing unbound concentrations and consequently, both efficacy and toxicity risks. This is particularly relevant in cancer patients who may experience disease-related alterations in plasma protein concentrations.
Following oral administration, this compound displays dose-proportional pharmacokinetics across the therapeutic dose range (50-275 mg). After a single 200 mg oral dose, the mean peak plasma concentration (Cmax) reaches 158 ng/mL at approximately 6 hours post-dose (Tmax). The absorption profile shows considerable interindividual variability, with Tmax values ranging from 4 to 24 hours. The absolute bioavailability is approximately 45%, unaffected by food intake, allowing for administration without dietary restrictions. At steady state with a 150 mg twice-daily regimen, the mean trough concentration (Cmin) is 176 ng/mL, though with high interpatient variability (%CV: 89%).
This compound demonstrates extensive tissue distribution, evidenced by its large apparent volume of distribution (690.3 L), which exceeds total body water volume. This extensive distribution is particularly notable in the context of brain penetration, with this compound achieving cerebrospinal fluid (CSF) concentrations approximately 68% of those in plasma. This significant blood-brain barrier penetration distinguishes this compound from other CDK4/6 inhibitors and may translate to enhanced efficacy against brain metastases, which occur in approximately 15% of patients with HR-positive/HER2-negative breast cancer.
Table 2: Steady-State Plasma Concentrations of this compound and Active Metabolites
| Analyte | Cmin (ng/mL) | Cmax (ng/mL) | AUC (ng·h/mL) | Contribution to Total Activity |
|---|---|---|---|---|
| This compound | 176 (%CV: 89) | 249 (%CV: 64) | ~2400* | Primary pharmacological activity |
| M2 (N-desethylthis compound) | ~44* | ~62* | ~936* | 25% of total circulating analytes |
| M20 (hydroxythis compound) | ~46* | ~65* | ~624* | 26% of total circulating analytes |
| M18 (hydroxy-N-desethylthis compound) | ~23* | ~32* | ~312* | 13% of total circulating analytes |
*Estimated values based on relative exposure data from prescribing information
This compound undergoes extensive hepatic metabolism primarily mediated by CYP3A4, forming three major active metabolites: M2, M20, and M18. These metabolites demonstrate potency equivalent to the parent drug against CDK4/6 targets, contributing significantly to the overall pharmacological activity. The mean plasma elimination half-life of this compound is approximately 18.3 hours, supporting twice-daily dosing administration. With continuous twice-daily dosing, steady-state concentrations are achieved within 5 days, with an accumulation ratio of approximately 3.2.
Elimination occurs predominantly via hepatic metabolism and biliary excretion, with feces accounting for 81% of administered radioactivity in mass balance studies. Renal elimination plays a minor role, with only 3% of the dose recovered in urine, suggesting that renal impairment is unlikely to significantly impact this compound pharmacokinetics. However, the minor renal contribution does not preclude the need for dose adjustment in severe renal impairment, as metabolite kinetics may be altered.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for quantifying this compound and its metabolites in biological matrices due to its superior sensitivity, specificity, and capacity for high-throughput analysis. A validated method for the simultaneous quantification of this compound, its main active metabolites (M2 and M20), and the aromatase inhibitor letrozole (often used in combination therapy) has been developed and validated according to FDA and EMA guidelines.
Sample preparation utilizes protein precipitation with methanol: 200 μL of plasma sample is mixed with 20 μL of internal standard solution (typically deuterated analogs or structural analogs like palbociclib) and 600 μL of cold methanol. After vigorous vortexing for 60 seconds and centrifugation at 14,000 × g for 10 minutes, the supernatant is transferred to autosampler vials for analysis. The chromatographic separation is achieved using an XTerra MS C18 column (50 × 2.1 mm, 3.5 μm) maintained at 40°C with a gradient elution program at a flow rate of 0.4 mL/min. The mobile phase consists of water with 0.1% formic acid (mobile phase A) and acetonitrile with 0.1% formic acid (mobile phase B).
Mass spectrometric detection employs positive electrospray ionization with multiple reaction monitoring (MRM). The specific transitions monitored are: m/z 507.7 → 393.3 and 507.7 → 351.3 for this compound; m/z 479.7 → 393.3 and 479.7 → 351.3 for M2; m/z 523.7 → 393.3 and 523.7 → 409.3 for M20; and m/z 286.2 → 217.1 and 286.2 → 191.0 for letrozole. The method demonstrates excellent linearity over concentration ranges of 40-800 ng/mL for this compound, 10-200 ng/mL for M2 and M20, and 20-400 ng/mL for letrozole, with correlation coefficients (R²) exceeding 0.997.
For investigating intracellular accumulation and transporter interactions, an LC-MS/MS method for simultaneous quantification of this compound and EZH2 inhibitors (GSK126 and tazemetostat) in cell lysates has been developed and validated. Cell pellet processing involves washing with ice-cold PBS followed by lysis using 70:30 methanol:water containing 0.1% formic acid. After sonication and centrifugation at 14,000 × g for 15 minutes, the supernatant is analyzed using a similar LC-MS/MS configuration as described above, with calibration curves prepared in matching matrix.
This method has been instrumental in demonstrating that this compound increases intracellular concentrations of concomitant drugs like tazemetostat by inhibiting efflux transporters ABCB1 and ABCG2, providing insights into potential synergistic combinations. The validated linear ranges for intracellular quantification are 0.10-25.0 μM for this compound, 0.50-125 μM for GSK126, and 0.50-125 μM for tazemetostat, with all validation parameters meeting ICH M10 guidelines acceptance criteria.
Therapeutic drug monitoring (TDM) of this compound is emerging as a valuable strategy for optimizing treatment outcomes, particularly given the substantial interpatient variability in exposure (%CV >70%). An exploratory target trough concentration (Cmin) of 181 ng/mL (coefficient of variation 47%) has been proposed based on population pharmacokinetic analyses, representing the mean reported minimum plasma concentration at steady state. For the combination therapy with letrozole, plasma concentrations of letrozole ≥85.6 ng/mL have been associated with longer time to tumor progression, providing a dual monitoring approach for this combination regimen.
Exposure-response relationships have been established for both efficacy and safety endpoints. Higher this compound exposures correlate with increased tumor shrinkage, reduced hazard of progression, and improved objective response rates. Conversely, exposure-toxicity relationships demonstrate a strong positive correlation between Cmin of total active analytes (sum of this compound, M2, and M20) and the incidence of neutropenia. Additionally, grade 3 fatigue occurs more frequently at higher exposures, with the Cmin at the 275 mg twice-daily dose establishing a maximal concentration threshold for clinical safety.
This compound's pharmacokinetics are significantly influenced by drug-drug interactions involving CYP3A4. Coadministration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases this compound exposure, necessitating dose reduction to 100 mg twice daily. Conversely, strong CYP3A4 inducers (e.g., rifampicin, St. John's Wort) decrease this compound concentrations, potentially compromising efficacy—though specific dose adjustment recommendations are less defined. Additionally, this compound exhibits transporter inhibition properties, acting as a substrate and inhibitor of ABCB1 (P-glycoprotein) and ABCG2 (BCRP), which may influence the pharmacokinetics of concomitant drugs that are substrates of these transporters.
Population pharmacokinetic analyses have identified that serum albumin and alkaline phosphatase levels represent significant covariates influencing this compound exposure, with hypoalbuminemia potentially increasing free drug concentrations. However, no clinically relevant effects of age, sex, body weight, or mild hepatic/renal impairment on this compound exposure have been identified, thus no dose adjustments are recommended for these factors. For patients with brain metastases, PBPK modeling suggests that the optimal dosing regimen is either 150 or 200 mg twice daily, achieving sufficient CNS penetration with CDK4/6 occupancy in CSF exceeding 90%.
The following diagram illustrates the complete ADME (Absorption, Distribution, Metabolism, Excretion) pathway of this compound, highlighting key processes and parameters discussed in this application note:
Figure 1: this compound Pharmacokinetic Pathway - This diagram illustrates the complete ADME (Absorption, Distribution, Metabolism, Excretion) pathway of this compound, highlighting key processes and parameters.
The following workflow details the step-by-step procedure for quantifying this compound and metabolites in plasma samples using LC-MS/MS:
Figure 2: LC-MS/MS Analytical Workflow - This workflow details the step-by-step procedure for quantifying this compound and metabolites in plasma samples.
This compound demonstrates complex pharmacokinetic characteristics with high plasma protein binding (95-98%), extensive metabolism via CYP3A4, and significant interindividual variability in exposure. The development of robust LC-MS/MS methods enables accurate quantification of this compound and its active metabolites for therapeutic drug monitoring and pharmacokinetic studies. Understanding these parameters is essential for optimizing dosing regimens, managing drug interactions, and maximizing therapeutic outcomes in patients with HR+/HER2- breast cancer. The provided protocols and data summaries offer researchers and clinicians comprehensive resources for investigating and applying this compound pharmacokinetics in both preclinical and clinical settings.
Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of advanced breast cancer. As an oral targeted therapeutic, it exhibits significant inter-individual pharmacokinetic variability, making reliable bioanalytical methods essential for therapeutic drug monitoring (TDM) and clinical pharmacokinetic studies [1] [2]. The International Council for Harmonisation (ICH) M10 guideline establishes a harmonized global framework for bioanalytical method validation, ensuring data quality and consistency for regulatory submissions across North America, Europe, and Asia [3] [4] [5]. This guideline emphasizes that bioanalytical methods must be "well characterised, appropriately validated and documented" to support regulatory decisions regarding drug safety and efficacy [3]. Implementation of ICH M10 represents a significant evolution in regulatory expectations, moving beyond previous regional guidelines to create a unified standard that reduces ambiguity in how assays are developed, validated, and interpreted across international borders [5].
The validation of bioanalytical methods for small molecule targeted therapeutics like this compound requires special consideration of factors including wide calibration ranges to cover inter-individual variability, minimal matrix effects, and demonstration of selectivity in the presence of concomitant medications and endogenous matrix components [1] [2]. Furthermore, as this compound is often administered in combination with other agents such as EZH2 inhibitors or endocrine therapies, methods capable of simultaneous quantification of multiple compounds are increasingly valuable for investigating potential drug-drug interactions at the transport level [6] [7].
ICH M10 establishes comprehensive requirements for bioanalytical method validation, with specific acceptance criteria that must be demonstrated for this compound quantification methods. The table below summarizes the key validation parameters and typical results obtained for validated this compound methods:
Table 1: ICH M10 Validation Parameters and Acceptance Criteria for this compound Bioanalytical Methods
| Validation Parameter | ICH M10 Requirements | Reported Results for this compound | Reference |
|---|---|---|---|
| Linearity & Range | Minimum of 6 concentration levels; correlation coefficient (r) ≥0.99 | 20.0-2500 ng/mL (serum); 0.10-25.0 µM (cell lysates) | [1] [7] |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 85-115% across validation range | [7] [2] |
| Precision | CV ≤15% (≤20% at LLOQ) | Intra-day: 3.1-15%; Inter-day: 1.6-14.9% | [2] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ≥5; accuracy and precision within ±20% | 20 ng/mL (serum); 0.10 µM (cell lysates) | [1] [7] |
| Selectivity | No interference >20% of LLOQ area; tested in 6 individual matrix sources | No significant interference from matrix or concomitant drugs | [7] [2] |
| Matrix Effect | CV of matrix factor ≤15% | Negligible matrix effects with semi-automated sample preparation | [1] |
| Carry-over | ≤20% of LLOQ area in blank samples after high concentration | Addressed with additional gradient washing step | [2] |
| Stability | Evaluation under various conditions (bench-top, freeze-thaw, long-term) | Stable under all tested conditions | [7] [2] |
Recent implementations of ICH M10 have introduced several noteworthy updates that influence day-to-day bioanalytical practice. Selectivity assessments now require testing in multiple sources of biological matrix – six for chromatographic methods and ten for ligand-binding assays – including lipemic and hemolyzed matrices when relevant to patient populations [5]. Stability testing has expanded in scope, requiring confirmation that sample processing, storage, and autosampler conditions do not alter analyte concentration, including stress testing at various timepoints and concentrations [5]. Additionally, incurred sample reanalysis (ISR) is no longer limited to bioequivalence studies but is now expanded to include first-in-human trials, pivotal early-phase patient studies, and special population trials [5].
Multiple sample matrices have been validated for this compound quantification, each with distinct advantages for specific applications:
Sample preparation typically employs protein precipitation with acetonitrile (4-10 volumes relative to sample volume) [2]. For the simultaneous quantification of this compound with EZH2 inhibitors (GSK126, tazemetostat) in cell lysates, protein precipitation followed by dilution with mobile phase provides adequate clean-up with >85% recovery for all analytes [7]. For plasma methods monitoring this compound with other breast cancer drugs (palbociclib, ribociclib, aromatase inhibitors), protein precipitation is followed by an evaporation step and reconstitution in 65% methanol to minimize sample dilution while maintaining adequate chromatographic peak shapes [2].
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for this compound quantification:
The following workflow diagram illustrates the complete analytical procedure for intracellular quantification of this compound:
Figure 1: Experimental workflow for intracellular quantification of this compound in cell culture lysates
Validated bioanalytical methods for this compound enable critical applications throughout drug development and clinical practice:
Therapeutic Drug Monitoring (TDM): The wide inter-individual pharmacokinetic variability of this compound makes it an ideal candidate for TDM. Validated methods with wide calibration ranges (20-2500 ng/mL) allow for personalized dose optimization to ensure therapeutic exposure while minimizing toxicity [1] [2].
Drug-Drug Interaction Studies: Simultaneous quantification of this compound with EZH2 inhibitors (GSK126, tazemetostat) has demonstrated increased intracellular accumulation of combination partners, potentially explaining observed synergistic antitumor effects in glioblastoma models [6] [7].
Adherence Monitoring: Methods validated in alternative matrices including volumetric absorptive microsampling (VAMS) and oral fluid enable non-invasive or minimally invasive adherence monitoring for breast cancer patients on long-term oral endocrine therapy [8].
Transporter Interaction Studies: As this compound is both a substrate and inhibitor of ABCB1 and ABCG2 transporters, validated bioanalytical methods enable investigation of its potential to increase intracellular accumulation of concomitant substrates, relevant for multidrug-resistant cancers [7].
When developing and validating bioanalytical methods for this compound under ICH M10, several critical factors require attention:
Matrix Selection: Plasma remains the preferred matrix for pharmacokinetic studies due to available reference concentrations, though intracellular quantification provides insights into tumor penetration [7] [8]. Alternative matrices like VAMS and oral fluid offer advantages for adherence monitoring but require additional validation [8].
Cross-Validation: When transferring methods between laboratories or implementing modifications, cross-validation using statistical techniques such as Bland-Altman analysis or Deming regression is essential to demonstrate method comparability [5].
Stability Considerations: Comprehensive stability testing should include conditions relevant to clinical practice, including bench-top stability during sample processing, freeze-thaw cycles, and long-term storage at appropriate temperatures [5].
Carry-over Mitigation: Given the wide calibration ranges required for this compound quantification, incorporation of additional gradient washing steps is often necessary to minimize carry-over from high concentration samples [2].
The implementation of ICH M10 has formalized method development as a defined phase, requiring demonstration of understanding of the analyte's characteristics, including physicochemical properties, mechanism of action, and interactions within biological matrices [5]. This emphasis on thorough method development as integral to data quality represents a significant shift from previous regulatory expectations.
The validation of bioanalytical methods for this compound according to ICH M10 guidelines provides a robust framework for generating reliable data to support regulatory decisions and clinical applications. The harmonized standards for method validation establish clear expectations for assay performance across international regulatory agencies. As research into combination therapies with this compound advances, simultaneously quantifying multiple antineoplastic agents will remain crucial for understanding drug interactions at the cellular level. Furthermore, the application of these validated methods in therapeutic drug monitoring and adherence assessment holds promise for personalizing breast cancer therapy to optimize outcomes for individual patients.
This compound (LY2835219), an orally bioavailable selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), demonstrates dual functionality in cancer therapy by not only arresting tumor cell cycle progression at the G1/S transition but also effectively reversing multidrug resistance (MDR) in cancer cells. While initially developed for HR+/HER2- advanced or metastatic breast cancer, recent investigations have revealed that this compound potently inhibits key ATP-binding cassette (ABC) transporters, including ABCB1 (P-glycoprotein) and ABCG2 (BCRP), which are major contributors to chemotherapy resistance in various malignancies. This additional pharmacological activity positions this compound as a promising MDR reversal agent that could potentially enhance the efficacy of conventional chemotherapeutic drugs when used in combination therapy approaches.
The significance of this compound's transporter inhibition extends beyond its direct antineoplastic effects, as MDR remains a fundamental obstacle in clinical oncology that limits therapeutic success. ABC transporters actively efflux structurally and mechanistically diverse chemotherapeutic agents from cancer cells, substantially reducing their intracellular accumulation and cytotoxic effects. Through its inhibition of these critical efflux pumps, this compound may resensitize resistant cancer cells to standard chemotherapy, potentially overcoming one of the most challenging aspects of cancer treatment. Furthermore, understanding this compound's interactions with renal transporters such as OCT2, MATE1, and MATE2-K provides crucial insights for managing drug-drug interactions and properly interpreting serum creatinine levels during treatment monitoring.
Table 1: In Vitro Inhibition Parameters of this compound and Metabolites Against Key Transporters
| Transporter | Substrate | Inhibitor | IC₅₀ (μM) | DDI Index | Clinical Relevance Threshold |
|---|---|---|---|---|---|
| OCT2 | Metformin | This compound | 0.4-3.8 | 0.03 | >0.02 [1] |
| MATE1 | Metformin | This compound | 0.4-3.8 | 0.13 | >0.02 [1] |
| MATE2-K | Metformin | This compound | 0.4-3.8 | 0.06 | >0.02 [1] |
| ABCB1 | Doxorubicin | This compound | Not specified | Competitive inhibition | [2] |
| ABCG2 | Doxorubicin | This compound | Not specified | Competitive inhibition | [2] |
The IC₅₀ values for this compound inhibition of OCT2, MATE1, and MATE2-K transporters fall within a narrow range of 0.4-3.8 μM, demonstrating potent inhibition of these renal transporters. The drug-drug interaction (DDI) indices for MATE1 (0.13) and MATE2-K (0.06) exceed the regulatory safety threshold of 0.02, indicating high potential for clinically significant interactions with substrates of these transporters such as metformin and creatinine. For ABCB1 and ABCG2, this compound functions as a competitive inhibitor, competing with [¹²⁵I]-iodoarylazidoprazosin for photaffinity labeling of these transporters without altering their expression levels or the phosphorylation status of the retinoblastoma pathway at inhibiting concentrations [2].
Table 2: Transport Characteristics and Inhibition Profiles of CDK4/6 Inhibitors
| Parameter | This compound | Palbociclib | Ribociclib |
|---|---|---|---|
| ABCB1 Substrate | Yes [3] | Yes [3] | Yes [3] |
| ABCG2 Substrate | Yes [3] | Yes [3] | Potent inhibitor [3] |
| ABCB1 Inhibition | Yes [2] | Not reported | Potent inhibitor [3] |
| CNS Penetration | Higher (less efflux) [3] | Lower (more efflux) [3] | Not reported |
| Primary Metabolism | CYP3A4 (sensitive substrate) [3] | CYP3A4 [3] | CYP3A4 (strong inhibitor) [3] |
This compound demonstrates a distinct transport profile compared to other CDK4/6 inhibitors, functioning as both substrate and inhibitor of ABCB1 and ABCG2 transporters. This dual relationship with efflux transporters likely contributes to its superior central nervous system penetration compared to palbociclib, as it is less efficiently exported from the brain due to its inhibitory effect on these transporters at the blood-brain barrier [3]. Additionally, this compound's metabolism as a sensitive CYP3A4 substrate distinguishes it from ribociclib, which is a strong CYP3A4 inhibitor, potentially leading to different drug interaction profiles in clinical settings.
Table 3: Clinically Observed Drug-Drug Interactions with this compound
| Interacting Drug | Transporter/CYP | Interaction Effect | Clinical Management |
|---|---|---|---|
| Metformin | OCT2, MATE1, MATE2-K | Increased metformin exposure [1] | Monitor for metformin toxicity |
| CYP3A4 Inhibitors | CYP3A4 | Increased this compound exposure [4] | Reduce this compound dosage |
| CYP3A4 Inducers | CYP3A4 | Decreased this compound exposure [4] | Avoid combination |
| Substrates of OCT2/MATEs | OCT2, MATE1, MATE2-K | Increased substrate exposure [1] | Monitor serum creatinine |
In clinical studies, coadministration of this compound with metformin, a known substrate of OCT2, MATE1, and MATE2-K transporters, resulted in statistically significant increases in metformin exposure (AUC₀–∞ and Cmax) without significantly affecting measured glomerular filtration rate (via iohexol clearance) or biomarkers of acute kidney injury [1]. This confirms that this compound's effect on renal transporters can lead to clinically relevant interactions that may necessitate monitoring and dose adjustments. The Drug-PIN risk assessment tool has demonstrated that patients with high-risk drug-drug interaction profiles (dark yellow/red tiers) experienced significantly shorter progression-free survival compared to those with low-risk interactions (15 vs. 23 months, p=0.005) when taking this compound with concomitant medications [5].
Objective: To evaluate the ability of this compound to reverse ABCB1- and ABCG2-mediated multidrug resistance by enhancing the efficacy of chemotherapeutic substrates in transporter-overexpressing cells.
Materials and Reagents:
Procedure:
Interpretation: A significant reduction in IC₅₀ values of chemotherapeutic agents in transporter-overexpressing cells (but not parental cells) when combined with this compound indicates effective MDR reversal. The reversal fold value quantifies the potency of this compound's chemosensitization effect, with higher values indicating stronger transporter inhibition [2].
Objective: To measure the effect of this compound on intracellular accumulation and efflux of fluorescent ABC transporter substrates.
Materials and Reagents:
Procedure: Accumulation Assay:
Efflux Assay:
Interpretation: Increased intracellular accumulation and decreased efflux of fluorescent substrates in transporter-overexpressing cells in the presence of this compound indicates effective transporter inhibition. The fluorescence intensity ratio between this compound-treated and untreated transporter-overexpressing cells quantifies the inhibition potency [2].
Objective: To determine whether this compound stimulates or inhibits the ATPase activity of ABC transporters, providing insight into its mechanism of inhibition.
Materials and Reagents:
Procedure:
Interpretation: Competitive inhibitors typically stimulate basal ATPase activity at lower concentrations but inhibit substrate-stimulated ATPase activity. The concentration-dependent response curve reveals whether this compound acts as a substrate, stimulator, or inhibitor of transporter ATPase activity [2].
Objective: To evaluate direct competition between this compound and [¹²⁵I]-iodoarylazidoprazosin (IAAP) for binding to ABCB1 and ABCG2 transporters.
Materials and Reagents:
Procedure:
Interpretation: Dose-dependent reduction in [¹²⁵I]-IAAP photolabeling of ABC transporters in the presence of this compound indicates direct competition for binding, confirming that this compound interacts with the substrate-binding pocket of these transporters [2].
Diagram 1: Mechanism of MDR reversal by this compound through ABC transporter inhibition. This compound competitively inhibits ABCB1 and ABCG2 efflux transporters, preventing chemotherapeutic drug extrusion and increasing intracellular drug accumulation, leading to enhanced cancer cell death.
Diagram 2: Comprehensive experimental workflow for evaluating this compound's transporter inhibition. The integrated approach combines functional cytotoxicity assays, direct transport measurements, and mechanistic binding studies to fully characterize inhibition potency and mechanism.
The comprehensive data presented in these Application Notes establish this compound as a potent dual-function agent with significant CDK4/6 inhibitory activity for cell cycle control and meaningful ABC transporter inhibition for MDR reversal. The well-defined experimental protocols provide robust methodologies for evaluating this compound's transporter interactions, enabling researchers to systematically assess its potential to overcome multidrug resistance in various cancer models. The quantitative inhibition parameters summarized in this document offer critical reference points for designing combination therapies that leverage this compound's chemosensitization capabilities while managing potential drug-drug interactions.
Future research directions should focus on optimizing combination regimens that exploit this compound's MDR reversal properties while minimizing overlapping toxicities. Additionally, further investigation is warranted to explore biomarker identification for patient selection, as not all tumors rely equally on ABC transporters for resistance. The development of novel formulation strategies, such as the supramolecular hydrogel described in recent research [6], may further enhance the therapeutic potential of this compound by providing sustained local delivery and reducing systemic exposure. As clinical experience with this compound expands, continued attention to drug interaction management using tools like Drug-PIN assessment will be essential for maximizing therapeutic outcomes in diverse patient populations [5].
Abemaciclib is an ATP-competitive, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary mechanism is cytostatic, halting cell cycle progression at the G1 phase [1].
The following diagram illustrates this core pathway and the points of inhibition by this compound.
The tables below summarize key quantitative data on this compound's biochemical potency and its functional effects on cancer cells.
Table 1: Biochemical Potency and Selectivity of this compound [2] [4] [5]
| Kinase Complex | IC₅₀ (nM) | Fold Selectivity (vs. CDK6) |
|---|---|---|
| CDK4/Cyclin D1 | 0.6 - 2 | ~14-fold |
| CDK6/Cyclin D3 | 8.2 - 10 | - |
Table 2: Cellular and Preclinical Effects of this compound [4] [6]
| Parameter / Effect | Experimental System | Result / Value |
|---|---|---|
| Rb Phosphorylation (pRb) | ER+ Breast Cancer Cells (in vitro) | Concentration-dependent decrease |
| G1 Arrest | ER+ Breast Cancer Cells (in vitro) | Significant increase in G1 population |
| Proliferation (BrdU Inc.) | MCF-7 Cells | EC₅₀ = 0.178 µM |
| Proliferation (Ki-67) | MCF-7 Cells | EC₅₀ = 0.042 µM |
| Viability (IC₅₀) | Canine Melanoma Cells (in vitro) | 0.63 - 2.33 µM |
| Secondary Effects | Continuous exposure in ER+ models | Senescence, Altered Metabolism, Apoptosis |
Here are detailed methodologies for key experiments analyzing this compound-induced G1 arrest and its downstream effects.
This protocol assesses the proportion of cells in each cell cycle phase after this compound treatment [4] [6].
This protocol detects senescence-associated β-galactosidase (SA-β-Gal) activity, a marker of cellular senescence [4].
Despite initial efficacy, acquired resistance to CDK4/6 inhibitors like this compound is a major clinical challenge. Recent research has uncovered potential mechanisms and therapeutic opportunities [5].
The workflow below outlines the process of generating and studying resistant models.
While all three approved CDK4/6 inhibitors are effective in HR+ breast cancer, this compound has distinct characteristics [7].
Abemaciclib, a selective CDK4/6 inhibitor, is being repurposed for glioblastoma due to its ability to cross the blood-brain barrier (BBB) and target core pathological processes [1] [2]. Recent research has expanded its potential beyond cell cycle arrest to include targeting glioblastoma stem cells (GSCs) and overcoming therapeutic resistance through rational combinations.
The antitumor mechanism of this compound in GBM involves multiple pathways, as illustrated below, providing targets for synergistic combination therapies.
Key mechanistic insights and combination strategies include:
Novel GSK3β Pathway Involvement: Recent research reveals that this compound diminishes GBM sphere formation by influencing epithelial-mesenchymal transition (EMT) pathways via GSK3β-mediated regulation of CD44 and TCF7L2 [3]. This suppression of EMT pathways and cancer stem cell markers presents a promising strategy for targeting the therapy-resistant mesenchymal GBM subtype.
Synergistic Drug Combinations: Preclinical studies demonstrate enhanced antitumor effects when this compound is combined with:
The table below summarizes key efficacy data from recent preclinical and clinical studies.
| Model/Context | Combination Partner | Key Efficacy Findings | Reference |
|---|---|---|---|
| GBM Stem-like Cells (in vitro) | None (Single agent) | Significantly hindered sphere formation; suppressed EMT pathways. | [3] |
| GBM Xenograft (in vivo) | Temozolomide (TMZ) | Increased survival; decreased tumor growth. | [1] [2] |
| Solid Tumor Models (in vivo) | Desipramine | Significant tumor size reduction vs control or single agent. | [4] |
| Colorectal Cancer Cells (in vitro) | Celecoxib | Induced autophagic & apoptotic cell death; reduced cell migration. | [5] |
| Phase 1 Clinical Trial (Newly Diagnosed GBM) | None (Single agent) | Favorable progression-free survival (median 6.31 mos vs 5.16 mos control). | [1] [2] |
Here is a detailed methodology for key experiments evaluating this compound's effects in glioblastoma models, based on current literature.
This protocol assesses this compound's ability to target glioblastoma stem cells (GSCs) [3].
This protocol outlines the evaluation of this compound combined with Temozolomide in an orthotopic GBM mouse model [1] [2].
The promising preclinical data is being actively translated into clinical trials. A key Phase 0/I trial (NCT05413304) is using intratumoral microdialysis in recurrent high-grade or diffuse midline glioma patients to directly measure this compound concentrations in the tumor and assess BBB penetration [1] [2]. Furthermore, a Phase I/II trial is evaluating TNG456 (a targeted therapy) in combination with this compound for solid tumors with MTAP loss, a common genetic alteration in cancers [6]. Future research should focus on biomarker-driven patient selection and optimizing combination sequences and schedules.
For hematologic toxicities, the recommended dose reductions follow a specific sequence depending on whether abemaciclib is used in combination therapy or as monotherapy [1] [2] [3].
| Dose Level | Dose for Combination Therapy | Dose for Monotherapy |
|---|---|---|
| Recommended starting dose | 150 mg twice daily | 200 mg twice daily |
| First dose reduction | 100 mg twice daily | 150 mg twice daily |
| Second dose reduction | 50 mg twice daily | 100 mg twice daily |
| Third dose reduction | Not applicable | 50 mg twice daily |
Treatment should be discontinued for patients unable to tolerate 50 mg twice daily [1] [2].
The following table outlines the management strategy for neutropenia based on the CTCAE (Common Terminology Criteria for Adverse Events) grade [1] [2] [3].
| CTCAE Grade | Recommended Action |
|---|---|
| Grade 1 or 2 | No dose modification required. |
| Grade 3 | Suspend this compound dose until toxicity resolves to ≤ Grade 2. No dose reduction is required upon resumption. |
| Grade 3 (recurrent) or Grade 4 | Suspend this compound dose until toxicity resolves to ≤ Grade 2. Resume at the next lower dose upon recovery. |
| If blood cell growth factors are required | Suspend this compound for at least 48 hours after the last dose of the growth factor and until toxicity resolves to ≤ Grade 2. Resume at the next lower dose, unless the dose was already reduced for that specific toxicity [1]. |
The diagram below illustrates the clinical decision-making pathway for managing neutropenia in patients taking this compound.
The table below summarizes the hepatotoxicity risk and key characteristics of the three CDK4/6 inhibitors, based on clinical trials and post-marketing analyses.
| Drug Name | Risk of DILI (Reporting Odds Ratio) | Key Characteristics & Monitoring Recommendations |
|---|
| Abemaciclib | ROR = 2.37 [1] | • Incidence: ALT elevations in 31-41% of patients in trials; ≥Grade 3 in 3-6.4% [2] [3]. • Pattern: Primarily hepatocellular injury [3]. • Onset: Median time to onset is around 117.5 days [4]. | | Ribociclib | ROR = 2.60 [1] | Considered to have the highest risk of liver injury among CDK4/6 inhibitors [1] [3]. | | Palbociclib | Signal not significant [1] | Considered relatively safe in terms of hepatotoxicity [1] [3]. |
For researchers studying this compound, here are the standard clinical protocols for monitoring and managing hepatotoxicity.
This schedule is based on the approved product label and clinical guidelines [2].
The following management strategy is recommended for patients experiencing elevated liver enzymes [2]:
Understanding the underlying mechanisms and risk factors is crucial for both clinical management and research.
The following diagram illustrates the clinical management workflow for suspected hepatotoxicity.
Concomitant use of this compound with strong CYP3A4 inhibitors increases plasma concentrations of this compound and its active metabolites. The following table summarizes the quantitative impact and recommended management strategies.
| CYP3A4 Inhibitor | Impact on this compound (and active species) | Recommended Action |
|---|---|---|
| Ketoconazole (strong) | ↑ 7.15-fold (predicted AUC of potency-adjusted unbound active species) [1] | Avoid concomitant use. If combination is unavoidable, reduce this compound dose [2] [3]. |
| Itraconazole (strong) | ↑ 3.78-fold (predicted AUC of potency-adjusted unbound active species) [1] | Avoid concomitant use. If combination is unavoidable, reduce this compound dose [2] [3]. |
| Clarithromycin (strong) | ↑ 3.4-fold (this compound AUC); ↑ 2.5-fold (potency-adjusted unbound active species) [1] | Reduce this compound dose [2]. |
| Verapamil (moderate) | ↑ 1.62-fold (predicted AUC of potency-adjusted unbound active species) [1] | Monitor for adverse reactions; consider dose reduction [2]. |
| Diltiazem (moderate) | ↑ 2.37-fold (predicted AUC of potency-adjusted unbound active species) [1] | Monitor for adverse reactions; consider dose reduction [2]. |
Dose Reduction Guidelines:
The following methodologies from key studies provide the evidence base for the interaction data.
This study predicted interactions with inhibitors that had not been clinically tested [1] [4].
This study provided clinical validation for the PBPK model [1].
The diagram below illustrates the metabolic pathway of this compound and the site of action for CYP3A4 inhibitors.
| Scenario | Immediate Action | Dose Modification / Resumption | Monitoring & Documentation |
|---|---|---|---|
| Vomiting after dose | Do not take a replacement dose on the same day [1]. | Take the next scheduled dose at the usual time [1]. | Record the event, including time of dose and vomiting, in the patient's log. Monitor for dehydration. |
| Missed dose | Skip the missed dose entirely [1] [2]. | Resume therapy with the next scheduled dose at the standard time. Do not double the next dose to make up for the missed one [1] [2]. | Document the reason for the missed dose and confirm patient understanding of the schedule. |
For comprehensive management, the following workflows detail the procedures for vomiting/missed doses and dose reduction for adverse events.
Dose Reduction Protocol for Adverse Events: Proactive dose reduction is a key strategy for managing adverse events while maintaining efficacy [3] [4]. The following diagram illustrates the dose reduction pathway.
The table below summarizes quantitative data on abemaciclib's protein binding and key transporters involved in its distribution [1] [2].
| Parameter | Details |
|---|---|
| Protein Binding (Parent Drug) | 96.3% (high), mainly to albumin and α-1-acid-glycoprotein [1]. In vitro studies show 95-98% binding [2]. |
| Protein Binding (Active Metabolites) | M2: 93.4%; M18: 96.8%; M20: 97.8% [2]. |
| Key Transporters Involved | P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters can limit this compound's penetration into tissues like the central nervous system by actively extruding the drug [1]. |
To investigate how this compound interacts with carrier proteins like serum albumin, you can adapt the following experimental protocol, which is based on a study examining its interaction with Bovine Serum Albumin (BSA) [3]. BSA is a standard model protein due to its high homology (approximately 76%) and structural similarity to Human Serum Albumin (HSA) [3].
To characterize the binding interaction mechanism between this compound and serum albumin, including binding affinity, stoichiometry, and the forces involved [3].
Sample Preparation:
Multi-Spectroscopic Analysis:
Binding Mode and Thermodynamics:
Particle Size Measurement:
Computational Validation: Molecular Docking:
The following diagram illustrates the experimental workflow and the key interactions at the cellular and molecular level based on the search results.
What you need to know about its metabolic profile and how deuteration can improve it:
| Aspect | Description |
|---|---|
| Primary Metabolic Pathway | Hepatic metabolism primarily by Cytochrome P450 3A4 (CYP3A4) [1]. |
| Key Metabolites | N-desethyl this compound, hydroxythis compound, and hydroxy-N-desethyl this compound [2]. |
| Rationale for Deuteration | Replacing hydrogen with deuterium (a "deuterium switch") at metabolic soft spots can create a Deuterium Kinetic Isotope Effect (DKIE). This slows the rate of C-D bond cleavage, potentially decreasing metabolic clearance and improving the drug's half-life [3] [4]. |
| Evidence for Deuteration Benefit | Preclinical data shows specific deuterated analogues of this compound (e.g., d13-abemaciclib) exhibit an 11–45% improvement in metabolic stability in human and rat microsomes compared to non-deuterated this compound [2]. |
The following table summarizes quantitative data from a study on deuterated this compound analogues, demonstrating the potential for improved metabolic stability [2]:
| Compound | Human Microsomal Half-life (min) | Human Hepatic Clearance (mL/min/kg) |
|---|---|---|
| This compound (non-deuterated) | 10.0 | 172.13 |
| d5-Abemaciclib | 11.11 | 156.43 |
| d8-Abemaciclib | 11.24 | 154.70 |
| d13-Abemaciclib | 13.33 | 130.40 |
This data shows a clear trend of increasing half-life and reduced hepatic clearance with a greater degree of deuteration.
Here is a generalized methodology for evaluating the metabolic stability of this compound or its derivatives, based on a standard protocol [5]. You can adapt it for deuterated compounds.
Key Steps and Considerations:
Issue: High variability in metabolic clearance data.
Issue: Poor solubility of the this compound derivative in the assay buffer.
Issue: Unexpectedly fast or slow metabolism.
The table below summarizes the key laboratory monitoring parameters and their schedules as per the official prescribing information [1].
| Monitoring Parameter | Purpose & Risks | Recommended Monitoring Schedule |
|---|---|---|
| Complete Blood Count (CBC) | Monitor for neutropenia (a common adverse reaction) and other cytopenias [1]. | Prior to start, then every 2 weeks for the first 2 months, monthly for the next 2 months, and as clinically indicated. |
| Liver Function Tests (LFTs) | Monitor for hepatotoxicity (increases in serum transaminases) [1]. | Prior to start, then every 2 weeks for the first 2 months, monthly for the next 2 months, and as clinically indicated. |
For researchers, understanding the clinical management of these adverse events is crucial for interpreting safety data from trials.
To help visualize the laboratory monitoring and safety management process in a clinical or research setting, the following workflow diagram outlines the key steps.
Q1: What are the most common adverse reactions to this compound that researchers should anticipate in trial data? The most common adverse reactions (with an incidence ≥20%) are diarrhea, neutropenia, nausea, abdominal pain, infections, fatigue, anemia, leukopenia, decreased appetite, vomiting, headache, alopecia, and thrombocytopenia [1].
Q2: Are there any specific drug interactions that could impact laboratory results or safety? Yes, this compound is sensitive to drug interactions. Concomitant use with strong CYP3A inhibitors (e.g., ketoconazole) should be avoided, and the this compound dose should be reduced if used with other strong or moderate CYP3A inhibitors. Additionally, avoid concomitant use with strong and moderate CYP3A inducers [1].
Q3: Beyond CBC and LFTs, what other safety signals require vigilance? Researchers should also monitor for signs and symptoms of venous thromboembolism (blood clots). Furthermore, based on the mechanism and clinical findings, there is a potential for embryo-fetal toxicity, so appropriate precautions should be in place in trial protocols [1].
Abemaciclib is most vulnerable under two specific stress conditions. The table below summarizes the key degradation products formed and their potential toxicities.
| Stress Condition | Key Degradation Products (DPs) | Identified Toxicological Risks (in silico) |
|---|---|---|
| Photolytic (UV & visible light) | DP1, DP2, DP3, DP4, DP5 [1] [2] | Hepatotoxicity, Immunogenicity, Mutagenicity [2] |
| Oxidative (e.g., peroxides) | DP1, DP2, DP3, DP4, DP5 [1] [2] | Hepatotoxicity, Immunogenicity, Mutagenicity [2] |
| Hydrolytic (acid, base, neutral) | Stable (No significant degradation) [1] | Not Applicable |
| Thermal | Stable (No significant degradation) [1] | Not Applicable |
The formation of these degradation products involves specific chemical transformations. The diagram below illustrates the proposed degradation pathways and the structures of the main products.
To counteract these stability issues, researchers have developed and validated various sample preparation techniques. The following table compares the performance of three common approaches.
| Preparation Method | Key Feature for Stability/Recovery | Validation Performance (Example) | Best For |
|---|---|---|---|
| Protein Precipitation (PPT) with PLR [3] | Phospholipid removal reduces matrix effects, improves signal stability. | High recovery; excellent cleanup of lipophilic interferences [3]. | Routine clinical monitoring; protecting MS instrumentation. |
| Solid Phase Extraction (SPE) [4] [3] | Provides cleaner extracts than PPT; recovery >85% for this compound [4]. | Intra-day precision: 3.8-7.2%; linear range: 2-400 ng/mL [4]. | Labs requiring high-quality sample cleanup. |
| Online 2D-SPE (UHPLC-MS/MS) [5] | Semi-automated; minimizes manual handling and exposure to destabilizing conditions. | Accuracy ≤13.9%; precision ≤4.42%; linear range: 20-2500 ng/mL [5]. | High-throughput labs; robust routine TDM. |
The general workflow for processing plasma samples, incorporating stability-preserving steps, is outlined below.
The stability of this compound is highly dependent on your specific sample preparation protocol. The choice between PPT, SPE, or an online method should balance your need for sample cleanliness, throughput, and protection against matrix effects.
The differential clinical effectiveness is rooted in distinct pharmacologic profiles, which are critical for drug development and personalized therapy design [1] [2].
| Characteristic | Abemaciclib | Palbociclib |
|---|---|---|
| CDK Inhibition Profile | More potent against CDK4; also inhibits CDK9 and CDK2 [2]. | Balanced inhibition of CDK4 and CDK6 [2]. |
| Dosing Schedule | Continuous dosing [3]. | Intermittent dosing (21 days on, 7 days off) [3]. |
| Primary Metabolism | CYP3A4 (sensitive substrate) [1]. | CYP3A4 and SULT2A1 [1] [2]. |
| Transport Protein (P-gp/ABCB1) | Substrate; ABCB1 limits brain exposure [1]. | Substrate; resistance can be mediated by ABCB1 [1]. |
| Notable Preclinical Finding | Resistant cells show cross-resistance and upregulation of PLK1/AukB [4]. | Resistant cells show cross-resistance and upregulation of PLK1/AukB [4]. |
Diagram 1: A comparison of the shared and distinct mechanisms of action, as well as common resistance pathways, for this compound and palbociclib.
Preclinical models of acquired resistance are essential for understanding the limitations of CDK4/6 inhibitors. The following workflow, based on a 2025 Scientific Reports study, details a standard protocol for generating and characterizing resistant cell lines [4].
Diagram 2: Experimental workflow for generating and characterizing CDK4/6 inhibitor-resistant cell lines.
| CDK4/6 Inhibitor | Overall rwPFS vs. Palbociclib (aHR)* | Key Patient Subgroups with Notable Benefit | Overall Survival (OS) Data | Common Adverse Events |
|---|
| Abemaciclib | aHR 0.76 (95% CI 0.63-0.92) [1] [2] | • Endocrine-sensitive disease [1] • De novo metastatic disease [1] • Poorer ECOG performance status (≥1) [1] | Median OS: 6.0 years (vs. 5.0 yrs for palbociclib, HR 0.80) [3] | • Higher rates of diarrhea [3] [1] • Lower rates of neutropenia [3] | | Ribociclib | aHR 0.83 (95% CI 0.73-0.95) [1] [2] | • Premenopausal patients [1] • Endocrine-resistant disease [1] • Luminal B-like disease [1] | Significant OS benefit vs. palbociclib shown in real-world study [1] | - | | Palbociclib | Reference | • Similarly effective in bone-only disease [1] [2] | Median OS: 5.0 years (as reference) [3] | • Higher composite hematologic toxicity [3] |
\aHR: Adjusted Hazard Ratio; aHR < 1 indicates a lower risk of progression or death compared to palbociclib.* \rwPFS: Real-World Progression-Free Survival*
PALMARES-2 Study (Provenzano et al., 2025) [1] [2]
Propensity-Matched Cohort Study (2025) [3]
Network Meta-Analysis (BMC Cancer, 2025) [4]
All three drugs primarily work by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which prevents the phosphorylation of the retinoblastoma (Rb) protein and arrests the cell cycle in the G1 phase, thus inhibiting cancer cell proliferation [5] [4].
The following diagram illustrates the core mechanism of action of CDK4/6 inhibitors and a key identified pathway of acquired resistance.
The presented data indicates that the choice of CDK4/6 inhibitor can be tailored to specific patient populations and clinical contexts. The superior efficacy signals of this compound and ribociclib in certain subgroups, coupled with distinct resistance mechanisms, open several avenues for research:
The table below summarizes key efficacy outcomes for abemaciclib from major clinical trials and real-world studies, illustrating its performance as a single agent and in combination with endocrine therapy.
| Study / Setting | Patient Population / Line of Therapy | Treatment Regimen | Key Efficacy Outcomes (Median PFS, ORR) |
|---|---|---|---|
| MONARCH 1 [1] [2] | HR+/HER2- mBC refractory to ET and chemotherapy | This compound Single Agent | PFS: 6.0 months; ORR: 19.7% |
| MONARCH 2 [1] [2] [3] | HR+/HER2- advanced BC progressed on (neo)adjuvant ET | This compound + Fulvestrant | PFS: 16.4 months; OS: 45.8 months |
| MONARCH 3 [4] [3] | Treatment-naïve postmenopausal HR+/HER2- advanced BC | This compound + Aromatase Inhibitor (AI) | PFS: 28.18 months vs 14.76 months (placebo+AI) |
| TRACE Study (Real-World) [1] [2] | HR+/HER2- locally advanced or mBC (Mix of therapy lines) | This compound Single Agent | 12-month PFS rate: 33.3% |
| TRACE Study (Real-World) [1] [2] | HR+/HER2- locally advanced or mBC (Mix of therapy lines) | This compound + Endocrine Therapy | 12-month PFS rate: 79.6%; ORR: 70.7% |
| UK Study (Real-World) [3] | HR+/HER2- locally advanced/mBC | This compound + Endocrine Therapy (1L) | 12-month TTP rate: 81.1% (Median TTP not reached) |
To evaluate the activity of this compound, several pivotal clinical trials with distinct designs and methodologies were conducted.
MONARCH 1 Trial (Single Agent Activity)
MONARCH 2 & 3 Trials (Combination Therapy Activity)
The diagram below illustrates the mechanism of this compound and the biological rationale for its synergy with endocrine therapy.
As the diagram shows:
| Property | Abemaciclib | Palbociclib | Ribociclib | BEBT-209 (Investigational) |
|---|---|---|---|---|
| Blood-Brain Barrier (BBB) Penetration | Yes; preclinical data indicates distribution into the brain and CNS [1]. | Information not available in search results. | Information not available in search results. | Information not available in search results. |
| CDK4/6 Selectivity Profile | Inhibits CDK4 and CDK6 [1] [2] | Inhibits CDK4 and CDK6 [1] [2] | Inhibits CDK4 and CDK6 [1] [2] | Primary CDK4 selective [3] |
| IC50 for CDK4 (nM) | 2 [2] | 11 [2] | 10 [2] | Information not available. |
| Oral Bioavailability | ~45% [2] | ~46% [2] | ~66% [2] | Information not available. |
| Dosing Schedule | Continuous, twice daily [2] | 3 weeks on/1 week off, once daily [2] | 3 weeks on/1 week off, once daily [2] | Twice daily [3] |
| Half-life (T½, hours) | 17-38 [2] | 24-34 [2] | 30-55 [2] | Information not available. |
| Primary Metabolism Route | CYP3A4 [2] | CYP3A4, SULT2A1 [2] | CYP3A4 [2] | Information not available. |
The table above is supported by specific experimental findings:
The data on tissue distribution and pharmacokinetics are typically generated through standardized experimental protocols:
The following diagram illustrates the logical workflow for the preclinical and clinical assessment of CDK4/6 inhibitor distribution.
For researchers, the most significant finding is This compound's confirmed CNS penetration, which suggests potential application for treating or preventing brain metastases. The development of highly CDK4-selective inhibitors like BEBT-209 represents a strategic approach to potentially improve the therapeutic window by reducing CDK6-mediated toxicities, such as neutropenia [3].
The monarchE trial (NCT03155997) was a global, open-label, randomized Phase 3 study [1].
The benefits of this compound extend beyond the headline hazard ratios, showing increasing absolute benefits over time.
IDFS and DRFS Over Time The separation between treatment arms emerged early and continued to widen even after the 2-year this compound treatment period was completed, suggesting a durable treatment effect [2] [4]. The table below shows the IDFS and DRFS rates at various time points.
| Time Landmark | IDFS: this compound + ET | IDFS: ET Alone | DRFS: this compound + ET | DRFS: ET Alone |
|---|---|---|---|---|
| 2 Years | 92.7% | 89.9% | 94.0% | 91.5% |
| 4 Years | 85.9% | 80.0% | 88.2% | 83.1% |
| 5 Years | 83.1% | 76.5% | 85.4% | 79.5% |
| 7 Years | 77.4% | 70.9% | 80.0% | 74.9% |
Site of Recurrence The addition of this compound significantly reduced the incidence of distant metastases, particularly in bones and liver, which are common sites of recurrence for this breast cancer subtype [2].
Managing adverse events (AEs) is crucial for maintaining treatment adherence over the two-year period.
The monarchE data solidifies adjuvant this compound as a standard of care for high-risk patients.
For researchers seeking methodological details, here is a summary of the key experimental design elements from the monarchE trial.
The following diagram illustrates the mechanistic pathway of this compound.